Fluphenazine-d8
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C22H26F3N3OS |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
2-[2,2,3,3,5,5,6,6-octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C22H26F3N3OS/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)30-21)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2/i10D2,11D2,12D2,13D2 |
InChIキー |
PLDUPXSUYLZYBN-BGKXKQMNSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(N1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)([2H])[2H])([2H])[2H])CCO)([2H])[2H])[2H] |
正規SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
製品の起源 |
United States |
Foundational & Exploratory
Fluphenazine-d8: A Comprehensive Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine-d8 is the deuterium-labeled analogue of Fluphenazine, a potent typical antipsychotic medication belonging to the phenothiazine class. It is primarily utilized as an internal standard in pharmacokinetic studies and therapeutic drug monitoring of Fluphenazine, owing to its nearly identical chemical properties to the parent drug but distinct mass spectrometric signature. The incorporation of deuterium atoms provides a stable isotopic label without significantly altering the biological activity, making it an invaluable tool for quantitative analysis by mass spectrometry (GC-MS or LC-MS). This document provides an in-depth guide to the core physicochemical properties of this compound, with a focus on its dihydrochloride salt, which is a common form.
Physicochemical Properties of this compound Dihydrochloride
The quantitative physicochemical data for this compound dihydrochloride are summarized in the table below. It is important to note that while some data is specific to the deuterated form, other properties are often reported for the non-deuterated parent compound, Fluphenazine, and are considered to be very close approximations.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₀D₈Cl₂F₃N₃OS | [1][2] |
| Molecular Weight | 518.49 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility (non-d8) | Soluble in DMSO, Ethanol (28 mg/mL), and Water (92 mg/mL) | [4][5] |
| Melting Point (non-d8) | 235-237 °C (dihydrochloride salt) | [6] |
| pKa (non-d8) | Strongest Basic: 7.81 (Predicted) | [7] |
| LogP (non-d8) | 4.4 (Predicted) | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols relevant to the determination of the physicochemical properties and the use of this compound.
Synthesis of Deuterated Fluphenazine
The synthesis of deuterium-labeled Fluphenazine can be achieved through various routes. One common method involves the use of lithium aluminum deuteride as a reducing agent to introduce deuterium atoms into the propylpiperazine side chain of a suitable precursor.
Example Protocol for introducing four deuterium atoms:
-
A key intermediate, 10-[3-(3,5-dioxo-1-piperazinyl)propyl]-2-trifluoromethyl-10H-phenothiazine, is synthesized.
-
This intermediate is then reduced using lithium aluminum deuteride (LiAlD₄).
-
The reduction process incorporates four deuterium atoms into the piperazine ring, yielding d4-labeled N-deshydroxyethyl fluphenazine.
-
Subsequent chemical modifications can be performed to yield the final this compound product.
-
The isotopic purity of the final product is typically confirmed by mass spectrometry.[1][8]
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of an active pharmaceutical ingredient (API) is a critical parameter. The shake-flask method is a standard protocol for this determination.[6][9][10]
-
Preparation: An excess amount of the solid API (this compound) is added to a series of flasks containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, and 6.8) to cover the physiological range.[10]
-
Equilibration: The flasks are sealed and agitated in a constant temperature bath (typically 37 ± 1 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]
-
Sample Processing: After equilibration, the solutions are filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove the undissolved solid.
-
Quantification: The concentration of the dissolved this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4]
-
Analysis: The experiment is performed in triplicate at each pH condition to ensure accuracy. The API is considered highly soluble if the highest therapeutic dose is soluble in 250 mL or less of the aqueous media.[10]
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For ionizable drugs like Fluphenazine, it influences solubility and absorption.
-
Sample Preparation: A precise amount of Fluphenazine is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent for poorly soluble compounds, with a known ionic strength maintained by an electrolyte like KCl.[11][12]
-
Titration: The solution is placed in a temperature-controlled vessel and titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[11]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The inflection point of this curve corresponds to the pKa of the ionizable group. The experiment is repeated multiple times to ensure reproducibility.[13]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This compound is an ideal internal standard for the quantification of Fluphenazine in biological matrices.
-
Sample Preparation: To a known volume of the biological sample (e.g., plasma or serum), a precise amount of this compound internal standard is added. Proteins are then precipitated using a solvent like acetonitrile. The sample is vortexed and centrifuged.[14]
-
Chromatographic Separation: The supernatant is transferred to an autosampler vial and a small volume is injected into an HPLC or UPLC system. The analytes are separated on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer containing a modifier like formic acid.[14][15]
-
Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Fluphenazine and this compound are monitored for selective and sensitive detection.[14][16]
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of Fluphenazine to the peak area of this compound against the concentration of Fluphenazine standards. The concentration of Fluphenazine in the unknown sample is then determined from this curve.
Mandatory Visualizations
Signaling Pathway of Fluphenazine
Fluphenazine primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D1 and D2 receptors in the mesolimbic and mesocortical pathways of the brain.
References
- 1. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 4. bbrc.in [bbrc.in]
- 5. iaeng.org [iaeng.org]
- 6. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. who.int [who.int]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Fluphenazine-d8: Chemical Structure and Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for Fluphenazine-d8, a deuterated analog of the potent antipsychotic drug Fluphenazine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure
This compound is a stable isotope-labeled version of Fluphenazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium atoms. This isotopic labeling is a valuable tool in pharmacokinetic and metabolic studies, allowing for the differentiation and quantification of the drug and its metabolites using mass spectrometry.
The chemical structure of this compound is:
IUPAC Name: 2-(2,2,3,3,5,5,6,6-octadeuterio-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethan-1-ol[1]
Chemical Formula: C₂₂H₁₈D₈F₃N₃OS
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈D₈F₃N₃OS | [2] |
| Molecular Weight | 445.57 g/mol | [2] |
| Exact Mass | 445.22508209 Da | [1] |
| Isotopic Enrichment | 97.8% | |
| Purity (HPLC) | 99.12% | |
| Appearance | Off-white to light yellow solid |
Synthesis Pathway
A key step in this synthesis is the preparation of the deuterated intermediate, piperazine-d8. This can be achieved through methods such as the reduction of a suitable precursor with a deuterium source like lithium aluminum deuteride.
The overall synthesis can be visualized as a two-stage process:
-
Synthesis of the Piperazine-d8 sidechain: This involves the preparation of a piperazine ring with eight deuterium atoms, followed by its functionalization to enable coupling with the phenothiazine core.
-
Coupling Reaction: The deuterated piperazine derivative is then reacted with 2-(trifluoromethyl)-10H-phenothiazine, which has been appropriately activated, to form the final this compound molecule.
The following diagram illustrates a logical relationship for the synthesis of this compound:
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is proprietary and not publicly available, the following outlines a general methodology based on the synthesis of similar deuterated phenothiazine derivatives.[3][4][5]
1. Synthesis of Piperazine-d8:
The synthesis of piperazine-d8 can be achieved through various methods, with a common approach being the reduction of pyrazine with a deuterated reducing agent.
-
Reaction: Pyrazine is reduced using a strong deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Procedure: A solution of pyrazine in dry THF is added dropwise to a stirred suspension of LiAlD₄ in THF under an inert atmosphere (e.g., argon or nitrogen) and at a controlled temperature (e.g., 0 °C). The reaction mixture is then typically refluxed to ensure complete reduction.
-
Workup: After the reaction is complete, the excess reducing agent is quenched cautiously with D₂O, followed by the addition of an aqueous base (e.g., NaOH solution). The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure to yield piperazine-d8.
2. Synthesis of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine:
This intermediate is prepared by the alkylation of 2-(trifluoromethyl)-10H-phenothiazine.
-
Reaction: 2-(Trifluoromethyl)-10H-phenothiazine is reacted with a suitable three-carbon linker containing a leaving group, such as 1-bromo-3-chloropropane, in the presence of a base.
-
Procedure: To a solution of 2-(trifluoromethyl)-10H-phenothiazine in a suitable solvent (e.g., acetone or DMF), a base such as potassium carbonate or sodium hydride is added. The mixture is stirred, and then 1-bromo-3-chloropropane is added. The reaction is typically heated to facilitate the alkylation.
-
Workup: After the reaction is complete, the mixture is cooled, and water is added. The product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.
3. Synthesis of this compound:
The final step involves the coupling of the deuterated piperazine sidechain with the phenothiazine core.
-
Reaction: 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine is reacted with a functionalized piperazine-d8 derivative, such as 1-(2-hydroxyethyl)piperazine-d8, in the presence of a base.
-
Procedure: A mixture of 10-(3-chloropropyl)-2-(trifluoromethyl)-10H-phenothiazine, 1-(2-hydroxyethyl)piperazine-d8, and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., DMF or acetonitrile) is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured into water. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude this compound is then purified using column chromatography on silica gel to yield the final product.
Characterization: The final product should be thoroughly characterized using techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight and isotopic incorporation, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure and the positions of deuterium labeling.
References
A Technical Guide to the Mechanism of Action of Fluphenazine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism of action, pharmacodynamics, and pharmacokinetics of the typical antipsychotic agent fluphenazine and its deuterated analog. Fluphenazine exerts its primary therapeutic effects through potent antagonism of dopamine D2 receptors. This document details its broader receptor binding profile, downstream signaling pathways, and metabolic fate. The rationale for and implications of deuteration are explored, focusing on the kinetic isotope effect and its potential influence on pharmacokinetic parameters. Quantitative data are presented in comparative tables, and key experimental methodologies and signaling pathways are visualized to support drug development and research applications.
Introduction
Fluphenazine is a high-potency, first-generation antipsychotic of the phenothiazine class, utilized in the management of schizophrenia and other psychotic disorders.[1][2] Its clinical efficacy is primarily attributed to its potent antagonism of dopamine D2 receptors in the mesolimbic pathway, which is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][3] However, its activity is not limited to the D2 receptor; it interacts with a range of other neurotransmitter receptors, contributing to its therapeutic and adverse effect profile.[4]
In recent years, the strategy of deuterating existing pharmaceutical agents has gained traction as a method to improve their pharmacokinetic properties.[5][6] Deuteration involves the substitution of one or more hydrogen atoms with its heavier isotope, deuterium. This modification can alter the metabolic stability of a drug by strengthening the carbon-deuterium bond compared to the carbon-hydrogen bond, a phenomenon known as the kinetic isotope effect.[5] This guide examines the mechanism of action of fluphenazine and explores the theoretical and observed effects of deuteration on its pharmacological profile.
Pharmacodynamics: Receptor Binding Profile
Fluphenazine's antipsychotic action is mediated by its high-affinity binding to dopamine D2 receptors.[7][8] It also exhibits significant affinity for D1 receptors, as well as various other receptor systems, which explains its broad range of physiological effects.[9][10]
Quantitative Receptor Binding Data
The following table summarizes the in vitro binding affinities (Ki) of fluphenazine for key central nervous system receptors. Data for the deuterated analog of fluphenazine is not extensively available in the public domain; however, the structural similarity suggests a comparable receptor binding profile, with potential differences arising from altered pharmacokinetics rather than direct receptor interaction.
| Receptor Subtype | Fluphenazine Ki (nM) | Reference |
| Dopamine D1 | 3.2 | [9] |
| Dopamine D2 | 0.7 | [9][11] |
| Dopamine D3 | 0.8 | [11] |
| Dopamine D4 | 2.0 | [11] |
| Serotonin 5-HT2A | 2.5 | [11] |
| Serotonin 5-HT6 | <50 | [12] |
| Adrenergic α1 | 1.9 | [11] |
| Histamine H1 | 10 | [11] |
| Muscarinic M1 | 130 | [11] |
Note: Ki values are compiled from various sources and may vary depending on experimental conditions. Lower values indicate stronger binding affinity.
Signaling Pathways
Fluphenazine's antagonism of the dopamine D2 receptor interrupts downstream signaling cascades. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Fluphenazine, by blocking the receptor, prevents this cascade.
Pharmacokinetics and Metabolism
Fluphenazine can be administered orally or as a long-acting intramuscular decanoate ester.[1] It undergoes extensive metabolism in the liver, primarily by the cytochrome P450 isoenzyme CYP2D6.[13]
The Impact of Deuteration
The substitution of hydrogen with deuterium can increase the metabolic stability of a drug by slowing the rate of enzymatic metabolism, a principle known as the kinetic isotope effect.[5] For drugs like fluphenazine that are metabolized by CYP2D6, deuteration at the sites of metabolism can potentially lead to a longer half-life, reduced clearance, and increased overall drug exposure. However, studies on a deuterated analog of fluphenazine have suggested a lack of a significant metabolic isotope effect in humans.
Comparative Pharmacokinetic Parameters
The following table presents a summary of key pharmacokinetic parameters for fluphenazine. While comprehensive comparative data for a deuterated analog is limited, the table provides a baseline for understanding fluphenazine's disposition.
| Parameter | Fluphenazine (Oral) | Fluphenazine Decanoate (IM) | Deuterated Fluphenazine (Predicted) | Reference |
| Bioavailability | ~35% | N/A | Potentially higher due to reduced first-pass metabolism | |
| Time to Peak Plasma Concentration (Tmax) | 0.5 hours | 8-10 hours | Similar to non-deuterated form | |
| Elimination Half-life (t1/2) | 14.7-15.3 hours | 6.8-9.6 days (single dose) | Potentially longer | [14] |
| Metabolism | Primarily CYP2D6 | Primarily CYP2D6 | Primarily CYP2D6 (slower rate) | [13] |
| Excretion | Urine and feces | Urine and feces | Urine and feces |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., dopamine D2).
-
Radioligand (e.g., [3H]-Spiperone).
-
Test compound (fluphenazine or its deuterated analog).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[11]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Liver microsomes (human or other species).
-
NADPH regenerating system (cofactor).
-
Test compound.
-
Incubation buffer.
-
Quenching solution (e.g., cold acetonitrile).
-
LC-MS/MS system.
Procedure:
-
The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system to initiate metabolism.
-
Aliquots are taken at various time points and the reaction is stopped by adding a quenching solution.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[15]
Conclusion
Fluphenazine is a potent antipsychotic with a well-characterized mechanism of action centered on dopamine D2 receptor antagonism. Its complex pharmacology, involving multiple receptor systems, contributes to both its therapeutic efficacy and its side-effect profile. The deuteration of fluphenazine represents a rational drug design strategy aimed at improving its metabolic properties. While the kinetic isotope effect provides a strong theoretical basis for enhanced metabolic stability, clinical data directly comparing the pharmacokinetics of fluphenazine and its deuterated analog in humans is needed to fully realize the potential of this approach. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of fluphenazine and its analogs.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Exploring Fluphenazine Decanoate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. What is the mechanism of Fluphenazine Decanoate? [synapse.patsnap.com]
- 4. What is the mechanism of Fluphenazine Hydrochloride? [synapse.patsnap.com]
- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 8. researchgate.net [researchgate.net]
- 9. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
- 12. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. mdpi.com [mdpi.com]
- 14. Single-dose pharmacokinetics of fluphenazine after fluphenazine decanoate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the primary research application of Fluphenazine-d8, a deuterated analog of the potent antipsychotic medication fluphenazine. The core focus of this document is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, particularly in the realm of quantitative bioanalysis. This guide will delve into detailed experimental protocols, present critical quantitative data in a structured format, and visualize complex workflows and signaling pathways to facilitate a deeper comprehension of its application.
Primary Research Application: An Internal Standard for Quantitative Analysis
The predominant research application of this compound is its use as an internal standard (IS) in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). In quantitative bioanalysis, the goal is to accurately determine the concentration of an analyte, in this case, fluphenazine, within a complex biological matrix such as plasma or serum. The inherent variability in sample preparation and instrument response can introduce significant errors in measurement.
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these variabilities. Due to its structural identity to fluphenazine, with the exception of the increased mass from the deuterium atoms, this compound co-elutes with the analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows for the normalization of the analyte's signal to that of the internal standard, thereby correcting for variations in extraction recovery, matrix effects, and instrument performance. The use of this compound significantly enhances the accuracy, precision, and robustness of bioanalytical methods for fluphenazine quantification.
Quantitative Data Summary
The following table summarizes key quantitative data for fluphenazine and its deuterated analog, this compound. This information is critical for the development and implementation of quantitative analytical methods.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluphenazine | C₂₂H₂₆F₃N₃OS | 437.52 | 438.27 | 171.11, 143.08[1] |
| This compound | C₂₂H₁₈D₈F₃N₃OS | 445.57 | 446.3 | [Inferred] |
Note: Specific product ions for this compound are not explicitly available in the provided search results but would be determined during method development. The precursor ion is inferred based on the addition of 8 daltons from the deuterium atoms.
Experimental Protocol: Quantification of Fluphenazine in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section provides a detailed methodology for a typical experiment involving the quantification of fluphenazine in human plasma.
1. Materials and Reagents:
-
Fluphenazine analytical standard
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve fluphenazine and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the fluphenazine stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) will be used to monitor the transitions of the precursor ion to the product ion for both fluphenazine and this compound.
5. Data Analysis:
-
The peak area ratio of fluphenazine to this compound is calculated for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.
-
The concentration of fluphenazine in the unknown samples is determined from the calibration curve using linear regression.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Fluphenazine quantification.
Signaling Pathway of Fluphenazine
Caption: Simplified signaling pathway of Fluphenazine.
References
The Analytical Edge: A Technical Guide to Fluphenazine and Fluphenazine-d8 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the precision and accuracy of mass spectrometry are paramount. This technical guide delves into the critical differences between Fluphenazine and its deuterated analog, Fluphenazine-d8, providing an in-depth resource for researchers, scientists, and drug development professionals. By understanding the nuances of their behavior in a mass spectrometer, laboratories can develop more robust and reliable analytical methods for therapeutic drug monitoring and pharmacokinetic studies.
Core Principles: The Role of Deuterated Internal Standards
This compound serves as an ideal internal standard for the quantification of Fluphenazine in biological matrices. As a stable isotope-labeled (SIL) analog, it is chemically and physically almost identical to the analyte of interest, Fluphenazine. This near-identical nature ensures that both compounds exhibit similar behavior during sample extraction, chromatographic separation, and ionization. The key difference lies in their mass-to-charge ratio (m/z), which is easily distinguished by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations in sample preparation or instrument response that affect the analyte will equally affect the internal standard. This allows for accurate quantification by calculating the ratio of the analyte's response to the internal standard's response, a technique known as isotope dilution mass spectrometry.
Physicochemical and Mass Spectrometric Properties
The primary distinction between Fluphenazine and this compound is the replacement of eight hydrogen atoms with deuterium atoms in the piperazine ring. This substitution results in a predictable mass shift, which is the cornerstone of its use in mass spectrometry.
| Property | Fluphenazine | This compound |
| Molecular Formula | C₂₂H₂₆F₃N₃OS | C₂₂H₁₈D₈F₃N₃OS |
| Monoisotopic Mass | 437.1752 g/mol | 445.2254 g/mol |
| Precursor Ion (m/z) | 438.2 | 446.2 |
| Product Ions (m/z) | 143.1, 171.1 | 151.1, 171.1 |
Note: The precursor and product ions are based on positive ion mode electrospray ionization.
The fragmentation of Fluphenazine in a mass spectrometer typically involves cleavage of the piperazine ring and the bond connecting the propyl side chain to the phenothiazine core. The deuteration in this compound is strategically placed on the piperazine ring, a stable position that is unlikely to undergo back-exchange with hydrogen atoms during sample processing or analysis. This ensures the integrity of the mass difference. Consequently, fragment ions that retain the piperazine ring will exhibit an 8 Dalton mass shift compared to the corresponding fragments of Fluphenazine. For instance, the product ion at m/z 143.1 in Fluphenazine, which corresponds to the protonated piperazine ethanol fragment, shifts to m/z 151.1 in this compound. Fragments that do not contain the deuterated portion of the molecule, such as the product ion at m/z 171.1, will have the same mass-to-charge ratio for both the analyte and the internal standard.
Experimental Protocol: LC-MS/MS Method for Fluphenazine Quantification
This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fluphenazine in human plasma, utilizing this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 50 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to ensure complete dissolution.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fluphenazine | 438.2 | 143.1 (Quantifier) | 25 |
| 438.2 | 171.1 (Qualifier) | 35 | |
| This compound | 446.2 | 151.1 (Quantifier) | 25 |
| 446.2 | 171.1 (Qualifier) | 35 |
Visualizing the Workflow and Mechanism of Action
To better illustrate the analytical process and the biological context of Fluphenazine, the following diagrams are provided.
Fluphenazine exerts its antipsychotic effects primarily by acting as an antagonist at the dopamine D2 receptors in the brain. The following diagram illustrates this signaling pathway.
Conclusion
The use of this compound as an internal standard is a cornerstone of robust and reliable quantitative mass spectrometric assays for Fluphenazine. Its chemical similarity and distinct mass allow for the correction of analytical variability, leading to high-quality data essential for clinical and research applications. This guide provides the foundational knowledge and a practical framework for the implementation of such methods, empowering scientists to achieve greater accuracy and precision in their analytical endeavors. The isotopic purity of the deuterated standard is a critical factor, and it is recommended to use a standard with high isotopic enrichment to minimize any potential interference from the unlabeled analyte.
Commercial Suppliers and Availability of Fluphenazine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of Fluphenazine-d8, a deuterated analog of the antipsychotic medication Fluphenazine. This document is intended for researchers, scientists, and professionals in drug development who require high-purity, stable isotope-labeled internal standards for quantitative bioanalytical studies. This guide includes a summary of commercial suppliers, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and visual representations of relevant biological pathways and experimental workflows.
Introduction
Fluphenazine is a potent typical antipsychotic of the phenothiazine class, primarily used in the management of schizophrenia and other psychotic disorders. Its mechanism of action involves the antagonism of dopamine D2 receptors in the brain.[1][2] Accurate quantification of Fluphenazine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing and instrument response. This compound's physical and chemical properties are nearly identical to Fluphenazine, but its increased mass allows for clear differentiation in a mass spectrometer.
Commercial Availability of this compound
This compound is available from several commercial suppliers, primarily as a research chemical or analytical standard. It is typically supplied as the dihydrochloride salt or in a solution. The following table summarizes the offerings from various suppliers.
| Supplier | Product Name | Catalog Number | Form | Purity/Isotopic Enrichment |
| LGC Standards | This compound Dihydrochloride | TRC-F598330-10MG | Neat | >95% (HPLC) |
| VIVAN Life Sciences | Fluphenazine Dihcl D8 | VLDL-02147 | Not Specified | Not Specified |
| MedchemExpress | This compound | HY-119980S | Solid | 99.12% (HPLC), Isotopic Enrichment: 97.8% |
| Sigma-Aldrich (Cerilliant®) | This compound dihydrochloride solution | F-083-1ML | 100 µg/mL in methanol | Certified Reference Material |
| Pharmaffiliates | This compound Dihydrochloride | PA STI 088141 | Not Specified | Not Specified |
Experimental Protocol: Quantification of Fluphenazine in Human Plasma using this compound by LC-MS/MS
This protocol provides a detailed methodology for the quantitative analysis of Fluphenazine in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by analysis with a UPLC-MS/MS system.
Materials and Reagents
-
Fluphenazine reference standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water, 18 MΩ·cm or higher
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fluphenazine and this compound by dissolving the appropriate amount of each compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of Fluphenazine by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality control samples, and unknown samples.
-
To 100 µL of plasma in each tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
For calibration standards, add the appropriate volume of the Fluphenazine working standard solutions. For blank samples, add 10 µL of the 50:50 acetonitrile/water mixture.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UPLC system, such as a Waters Acquity UPLC.
-
Column: A reversed-phase column suitable for the analysis of basic compounds, for example, a Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm column.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-1.5 min: Linear gradient to 5% A
-
1.5-2.0 min: Hold at 5% A
-
2.0-2.1 min: Return to 95% A
-
2.1-3.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters TQD.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fluphenazine: 438.3 > 143.1 (Quantifier), 438.3 > 171.1 (Qualifier)
-
This compound: 446.3 > 143.1 (or other appropriate fragment)
-
-
Source Temperature: 150°C.
-
Desolvation Temperature: 450°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of Fluphenazine and this compound.
-
Calculate the peak area ratio of Fluphenazine to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Fluphenazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Fluphenazine's primary therapeutic effect is mediated through its antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The following diagram illustrates the canonical signaling pathway of the D2 receptor, which Fluphenazine inhibits.
Caption: Dopamine D2 Receptor Signaling Pathway and its inhibition by Fluphenazine.
Experimental Workflow for Fluphenazine Quantification
The following diagram outlines the key steps in the experimental workflow for the quantification of Fluphenazine in plasma samples using this compound as an internal standard.
Caption: Experimental workflow for the quantification of Fluphenazine in plasma.
Conclusion
This compound is readily available from several commercial suppliers as a high-purity stable isotope-labeled internal standard. Its use in LC-MS/MS-based bioanalytical methods provides the necessary accuracy and precision for demanding research and drug development applications. The detailed experimental protocol and workflows provided in this guide offer a solid foundation for scientists to develop and validate robust quantitative assays for Fluphenazine in biological matrices. As with any analytical method, it is crucial to perform thorough validation to ensure its performance meets the specific requirements of the intended application.
References
Navigating the Stability Landscape of Fluphenazine-d8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Fluphenazine-d8. Ensuring the integrity of deuterated standards is paramount for accurate analytical and clinical outcomes. This document synthesizes available data on storage, stability under various stress conditions, and outlines detailed experimental protocols for stability-indicating studies.
Core Stability and Storage Recommendations
Proper storage is critical to maintain the chemical and isotopic integrity of this compound. The following tables summarize the recommended storage conditions and shelf-life information based on available technical data.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Additional Recommendations |
| Solid (Powder) | -20°C[1][2][3] | Protect from light. Store in a tightly sealed container to prevent moisture ingress. |
| In Solvent | -80°C (for 6 months) or -20°C (for 1 month)[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Use amber vials or protect from light. |
Table 2: Shelf-Life of this compound
| Form | Storage Condition | Shelf-Life |
| Solid (Powder) | -20°C | 3 years[2] |
| In Solvent | -80°C | 6 months[2] |
| In Solvent | -20°C | 1 month[2] |
Understanding Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, studies on Fluphenazine and its analogues reveal susceptibility to oxidative, photolytic, and hydrolytic degradation. The phenothiazine nucleus is particularly prone to oxidation, which can be initiated by light, heat, and the presence of oxidizing agents.[4][5] Deuteration at metabolically labile positions is known to enhance metabolic stability by slowing down enzymatic cleavage of the carbon-deuterium bond (Kinetic Isotope Effect), which may translate to altered degradation profiles compared to the non-deuterated parent drug.
Experimental Protocols for Stability Assessment
A robust stability-indicating method is essential to accurately determine the stability of this compound. The following protocols are based on established methods for Fluphenazine and general guidelines for deuterated compounds.
Stability-Indicating HPLC-MS/MS Method Development
A high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) method is recommended for its high selectivity and sensitivity, allowing for the separation and quantification of the parent compound from its degradation products.
-
Chromatographic Conditions (based on Fluphenazine HCl):
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound and its potential degradation products.
-
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and validating the stability-indicating nature of the analytical method. A target degradation of 5-20% is generally recommended to avoid unrealistic degradation pathways.
-
Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol).
-
Add 0.1 M hydrochloric acid (HCl).
-
Heat the solution (e.g., at 60-80°C) for a specified period.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 M sodium hydroxide (NaOH).
-
Heat the solution for a defined time.
-
Neutralize the solution prior to injection.
-
-
Oxidative Degradation:
-
Photolytic Degradation:
-
Thermal Degradation:
-
Expose a solid sample of this compound to dry heat (e.g., in a calibrated oven) for a specified period.
-
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a recommended workflow for handling and storage, and the primary signaling pathway of Fluphenazine.
Figure 1: Recommended workflow for handling and storage of this compound.
Figure 2: Simplified signaling pathway of Fluphenazine's antagonism of the D2 receptor.
By adhering to these guidelines, researchers can ensure the reliability of their experimental results and contribute to the successful development of new therapeutic agents.
References
- 1. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound Dihydrochloride | LGC Standards [lgcstandards.com]
- 4. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Pharmacokinetic Profiling of Fluphenazine Using Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope Labeling in Pharmacokinetics
In drug development, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical. Pharmacokinetic (PK) studies are designed to characterize these processes. The use of stable isotope-labeled (SIL) compounds, such as deuterated analogs, has become a cornerstone of modern pharmacokinetic research. Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no safety risks, making them ideal for use in both preclinical and clinical studies.
Deuteration involves the replacement of one or more hydrogen atoms in a drug molecule with its heavier isotope, deuterium. This subtle change in mass allows the deuterated compound to be distinguished from the unlabeled parent drug by mass spectrometry, without significantly altering its physicochemical and pharmacological properties. This characteristic is invaluable for several advanced pharmacokinetic study designs, including "pulse dose" studies at steady state and for determining absolute bioavailability.
Experimental Protocols for Preclinical Pharmacokinetic Studies with Deuterated Fluphenazine
The following sections detail a representative experimental protocol for a preclinical pharmacokinetic study using a deuterated fluphenazine analog, based on methodologies described for pharmacokinetic investigations in animal models.
2.1. Animal Model
-
Species: Beagle dogs are a commonly used non-rodent species in preclinical toxicology and pharmacokinetic studies due to their physiological similarities to humans.
-
Health Status: Healthy, male and female dogs, with body weights within a specified range, are typically used. Animals are acclimated to the laboratory environment before the study.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and light-dark cycles, and have access to standard laboratory chow and water ad libitum, except when fasting is required for the study.
2.2. Dosing and Administration
A "pulse dose" study design can be employed to investigate the pharmacokinetics of fluphenazine at a steady state without interrupting the chronic dosing regimen.
-
Steady State Achievement: Animals are dosed orally with unlabeled fluphenazine at regular intervals (e.g., every 12 hours) for a duration sufficient to achieve steady-state plasma concentrations (typically 5-7 half-lives).
-
Pulse Dose Administration: Once at steady state, a single oral dose of unlabeled fluphenazine is replaced with an equimolar dose of the deuterated analog (e.g., Fluphenazine-d4).
-
Resumption of Dosing: Following the pulse dose, the regular dosing regimen with unlabeled fluphenazine is resumed.
2.3. Sample Collection
-
Blood Sampling: Serial blood samples are collected from a peripheral vein at predetermined time points before and after the administration of the deuterated pulse dose. A typical sampling schedule might include pre-dose, and 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored frozen (e.g., at -80°C) until analysis.
2.4. Bioanalytical Method
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of the unlabeled drug and its deuterated analog in plasma samples.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
Chromatographic Separation: The prepared samples are injected into a high-performance liquid chromatography (HPLC) system to separate the analytes from other plasma components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its deuterated analog based on their unique mass-to-charge (m/z) transitions.
Data Presentation: Pharmacokinetic Parameters
The use of a deuterated pulse dose at steady state allows for the determination of key pharmacokinetic parameters of fluphenazine. The data below is illustrative of what can be obtained from such a study.
| Pharmacokinetic Parameter | Method of Determination | Illustrative Value |
| Apparent Oral Clearance (CL/F) | Single oral dose of fluphenazine | 1.5 L/hr/kg |
| Pulse dose of Fluphenazine-d4 at steady state | 1.6 L/hr/kg | |
| Over a dosing interval at steady state | 1.4 L/hr/kg | |
| Average Steady-State Plasma Concentration (Css,avg) | Predicted from single-dose pharmacokinetics | 12.3 ng/mL |
| Predicted from the pulse dose of Fluphenazine-d4 | 12.8 ng/mL | |
| Observed during the steady-state dosing interval | 12.5 ng/mL |
Note: The values presented in this table are for illustrative purposes and are based on the principle that comparable estimates of pharmacokinetic parameters can be obtained through different methodologies within the same study.[1]
Mandatory Visualizations
Caption: Experimental workflow for a preclinical pulse dose pharmacokinetic study.
Caption: Simplified metabolic pathways of fluphenazine.
Conclusion
While a dedicated pharmacokinetic profile of this compound in preclinical models is not extensively documented, its utility as a stable isotope-labeled internal standard and tracer in pharmacokinetic studies of fluphenazine is well-established. The use of deuterated analogs allows for more sophisticated study designs, such as the pulse dose method at steady state, which can provide valuable insights into the disposition of a drug under clinically relevant conditions. The methodologies and principles outlined in this guide provide a framework for researchers and drug development professionals to design and interpret preclinical pharmacokinetic studies employing deuterated compounds, ultimately contributing to a more comprehensive understanding of a drug's behavior in vivo.
References
The Use of Fluphenazine-d8 in Schizophrenia Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of Fluphenazine-d8 in preclinical schizophrenia research models. Fluphenazine, a potent typical antipsychotic of the phenothiazine class, is a cornerstone in the management of psychosis, primarily by antagonizing dopamine D2 receptors in the mesolimbic pathway.[1] The deuterated analog, this compound, in which eight hydrogen atoms have been replaced by deuterium, serves as a critical tool in pharmacokinetic (PK) and pharmacodynamic (PD) studies due to its utility as an internal standard in mass spectrometry-based analytical methods. This guide details its principal applications, experimental protocols, and the underlying molecular mechanisms.
Core Application: Internal Standard in Pharmacokinetic Analysis
The primary and most documented use of this compound in a research context is as an internal standard for the quantification of fluphenazine in biological matrices such as plasma, serum, and brain tissue.[2] The key advantage of a deuterated standard is that it is chemically identical to the analyte but has a different mass, allowing for precise quantification through methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] This co-eluting property helps to correct for variability during sample preparation and analysis, ensuring high accuracy and precision.[3]
Experimental Protocol: Pharmacokinetic Analysis of Fluphenazine in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to determine the concentration of fluphenazine in plasma and brain tissue, utilizing this compound as an internal standard.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
-
Dosing: A single oral dose of fluphenazine dihydrochloride (e.g., 5, 10, or 20 mg/kg) is administered.
2. Sample Collection:
-
Blood samples are collected at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) via tail vein or cardiac puncture.
-
Plasma is separated by centrifugation.
-
At the final time point, animals are euthanized, and brain tissue is harvested and dissected into specific regions if required.
3. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma or brain homogenate, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent-to-daughter ion transitions for both fluphenazine and this compound.
Application in Pharmacodynamic (Behavioral) Studies
While the literature does not describe behavioral studies conducted directly with this compound as the therapeutic agent, its pharmacological activity is expected to be identical to that of fluphenazine. Therefore, this compound can be used in behavioral models of schizophrenia to enable simultaneous and highly accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling. The amphetamine-induced hyperlocomotion model is a widely used preclinical screen for antipsychotic efficacy.[4][5]
Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats
This protocol assesses the ability of fluphenazine (or this compound for PK/PD studies) to reverse the hyperlocomotor effects of amphetamine, a model for the positive symptoms of schizophrenia.
1. Animal Model and Habituation:
-
Species: Male Wistar rats.
-
Habituation: Animals are habituated to the locomotor activity chambers for at least 30 minutes for 2-3 days prior to the test day.
2. Experimental Procedure:
-
On the test day, animals are placed in the activity chambers for a 30-minute habituation period.
-
Animals are then administered either vehicle or fluphenazine (e.g., 0.01-0.10 mg/kg, s.c.).[6]
-
After a 30-minute pretreatment period, animals are challenged with d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c.).[4][6]
-
Locomotor activity (e.g., distance traveled, rearing, stereotypy) is recorded for the next 60-90 minutes.[5][7]
3. Data Analysis:
-
Locomotor activity data is typically binned into 5 or 10-minute intervals.
-
The total distance traveled during the post-amphetamine period is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by fluphenazine indicates antipsychotic-like activity.
Quantitative Data: Receptor Binding Affinity of Fluphenazine
The therapeutic and side-effect profile of fluphenazine is determined by its binding affinity to various central nervous system (CNS) receptors. The following table summarizes the inhibition constant (Ki) values for fluphenazine at several key receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ki (nM) | Species | Reference |
| Dopamine D1 | 3.2 | Mouse | [8] |
| Dopamine D2 | 0.7 | Mouse | [8] |
| 5-HT6 | <50 | Human | [9] |
| 5-HT7 | - | Human | [9] |
Note: The binding affinity of this compound is expected to be identical to that of fluphenazine as isotopic substitution does not typically alter receptor binding.
Visualizations: Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Signaling Pathway
Fluphenazine's primary mechanism of action is the blockade of the dopamine D2 receptor, which is a Gαi-coupled G-protein coupled receptor (GPCR).[10] Its antagonism prevents the inhibition of adenylyl cyclase, thereby modulating downstream signaling cascades.[10][11]
Experimental Workflow for Pharmacokinetic Studies
The following diagram illustrates the typical workflow for a pharmacokinetic study in a rodent model using a deuterated internal standard like this compound.
Experimental Workflow for Behavioral Studies (PK/PD)
This diagram outlines the workflow for a behavioral study, such as the amphetamine-induced hyperlocomotion model, where this compound could be used to enable concurrent pharmacokinetic analysis.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. behavior of rats and mice administered active metabolites of fluphenazine, 7-hydroxy-fluphenazine and fluphenazine-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 5. b-neuro.com [b-neuro.com]
- 6. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 8. [3H]Fluphenazine binding to brain membranes: simultaneous measurement of D-1 and D-2 receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluphenazine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Fluphenazine in Plasma using Fluphenazine-d8 as an Internal Standard
This document provides a detailed protocol for the quantitative analysis of fluphenazine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with fluphenazine-d8 as an internal standard. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay.
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1] Therapeutic drug monitoring of fluphenazine is crucial for optimizing treatment regimens and minimizing adverse effects due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects during LC-MS/MS analysis.[4][5] This protocol outlines a validated method for the determination of fluphenazine in plasma, adaptable for clinical and research applications.
Experimental Workflow
The overall experimental workflow for the analysis of fluphenazine in plasma samples is depicted in the following diagram.
Materials and Reagents
-
Fluphenazine dihydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Drug-free Human Plasma
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of fluphenazine and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the fluphenazine stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 5 minutes.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These parameters may require optimization based on the specific instrumentation used.
Liquid Chromatography
| Parameter | Recommended Condition |
| Instrument | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm |
| Column Temperature | 25°C[6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5-10 µL[6] |
| Gradient | A linear gradient can be optimized for baseline separation. |
Mass Spectrometry
| Parameter | Recommended Condition |
| Instrument | Waters TQD or equivalent triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[5][6] |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions for Fluphenazine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| Fluphenazine | 438.27 | 171.11 (Quantifier) | 0.1 |
| 438.27 | 143.08 (Qualifier) | 0.1 | |
| This compound (IS) | 446.3 | To be optimized | 0.1 |
Note: The specific product ion for this compound should be determined by direct infusion and optimization on the mass spectrometer. A common approach is to monitor a fragment ion that retains the deuterium labels.
Method Validation and Performance Characteristics
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters and their typical acceptance criteria are summarized below.
Table 2: Summary of Method Performance Characteristics
| Parameter | Typical Performance | Reference |
| Linearity Range | 0.2 - 12.0 ng/mL | [6] |
| Correlation Coefficient (r²) | > 0.99 | |
| Intra-assay Precision (CV%) | < 15% | [6] |
| Inter-assay Precision (CV%) | < 15% | [6] |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | [7] |
| Limit of Quantitation (LOQ) | 0.2 ng/mL | [6] |
| Recovery | Consistent and reproducible |
Data Analysis and Reporting
-
Integrate the chromatographic peaks for fluphenazine and this compound using the instrument's data analysis software (e.g., Waters Quanlynx).[6]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of fluphenazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Report the final concentrations, ensuring they fall within the validated linear range of the assay.
Conclusion
This application note provides a comprehensive protocol for the quantification of fluphenazine in plasma using this compound as an internal standard by LC-MS/MS. The described method, incorporating protein precipitation for sample cleanup, offers a rapid, sensitive, and specific assay suitable for therapeutic drug monitoring and pharmacokinetic studies. Adherence to the outlined procedures and proper method validation will ensure the generation of high-quality, reliable data.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Monitoring plasma levels of fluphenazine during chronic therapy with fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: UPLC-MS/MS Assay for Simultaneous Detection of Antipsychotics with Fluphenazine-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of a panel of antipsychotic drugs in human plasma or serum. The use of Fluphenazine-d8 as a single internal standard (IS) simplifies the workflow and ensures accurate and precise measurement, making it suitable for therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research. The protocol outlines two common sample preparation techniques: protein precipitation and liquid-liquid extraction, providing flexibility based on laboratory resources and desired sample cleanup.
Introduction
Antipsychotic medications are a cornerstone in the management of various psychiatric disorders. Due to their narrow therapeutic indices and significant inter-individual variability in metabolism, therapeutic drug monitoring is crucial to optimize dosage, ensure efficacy, and minimize adverse effects. UPLC-MS/MS has become the gold standard for the bioanalysis of these compounds due to its high sensitivity, selectivity, and speed. This method allows for the simultaneous measurement of multiple antipsychotics, which is beneficial as polypharmacy is common in psychiatric treatment. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response.
Experimental Protocols
Materials and Reagents
-
Analytes: Reference standards of antipsychotic drugs (e.g., Olanzapine, Quetiapine, Aripiprazole, Risperidone, Haloperidol, Clozapine, etc.)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA), Ammonium acetate (all LC-MS grade)
-
Reagents for LLE: Methyl tert-butyl ether (MTBE) or other suitable organic solvent
-
Biological Matrix: Human plasma or serum (drug-free for calibration and quality control standards)
Sample Preparation
Two primary methods for sample preparation are presented below. The choice of method may depend on the specific analytes of interest and the level of sample cleanup required.
Protocol 2.1: Protein Precipitation (PPT) [1][2][3][4]
This method is rapid and straightforward, suitable for high-throughput analysis.
-
To 100 µL of plasma/serum sample in a microcentrifuge tube, add 25 µL of this compound working solution (concentration to be optimized based on analyte levels).
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[3]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and inject into the UPLC-MS/MS system.
Protocol 2.2: Liquid-Liquid Extraction (LLE) [5]
This method provides a cleaner extract, reducing matrix effects.
-
To 200 µL of plasma/serum sample in a glass tube, add 25 µL of this compound working solution.
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex.
-
Add 1 mL of an appropriate extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific instruments and analyte panels.
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[5] Column Temperature: 40°C Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate[6] Mobile Phase B: Acetonitrile with 0.1% Formic Acid[6] Flow Rate: 0.4 mL/min Injection Volume: 5 µL
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series) Ionization Mode: Electrospray Ionization (ESI), Positive Source Temperature: 500°C Capillary Voltage: 3.0 kV Data Acquisition: Multiple Reaction Monitoring (MRM)
Data Presentation
Table 1: MRM Transitions for Selected Antipsychotics and Internal Standard
The following table provides representative MRM transitions. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound (IS) | 446.2 | 171.1 | 50 |
| Olanzapine | 313.1 | 256.1 | 50 |
| Quetiapine | 384.2 | 253.1 | 50 |
| Aripiprazole | 448.2 | 285.2 | 50 |
| Risperidone | 411.2 | 191.1 | 50 |
| Paliperidone | 427.2 | 207.1 | 50 |
| Haloperidol | 376.2 | 165.1 | 50 |
| Clozapine | 327.1 | 270.2 | 50 |
| Ziprasidone | 413.1 | 176.1 | 50 |
| Lurasidone | 493.3 | 175.1 | 50 |
Table 2: Method Performance Characteristics (Illustrative)
This table summarizes typical validation parameters for a UPLC-MS/MS assay for antipsychotics. Actual values will be determined during method validation.
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Olanzapine | 1 - 200 | 1 | < 10 | < 12 | 90 - 110 |
| Quetiapine | 5 - 1000 | 5 | < 8 | < 10 | 92 - 108 |
| Aripiprazole | 10 - 500 | 10 | < 9 | < 11 | 95 - 105 |
| Risperidone | 0.5 - 100 | 0.5 | < 12 | < 15 | 88 - 112 |
| Haloperidol | 0.5 - 50 | 0.5 | < 11 | < 13 | 91 - 109 |
| Clozapine | 10 - 1000 | 10 | < 7 | < 9 | 94 - 106 |
Visualizations
UPLC-MS/MS Workflow for Antipsychotic Drug Analysis
Caption: Workflow for the UPLC-MS/MS analysis of antipsychotics.
Conclusion
The described UPLC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of multiple antipsychotic drugs in biological matrices. The use of this compound as a single internal standard streamlines the analytical process. This application note serves as a comprehensive guide for researchers and clinicians involved in therapeutic drug monitoring and pharmacokinetic studies of antipsychotic medications, ultimately contributing to improved patient care and drug development.
References
- 1. Plasma Samples [bio-protocol.org]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application of Fluphenazine-d8 in therapeutic drug monitoring.
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders. Therapeutic Drug Monitoring (TDM) of fluphenazine is crucial for optimizing therapeutic outcomes, minimizing dose-related adverse effects, and ensuring patient compliance. Fluphenazine-d8, a stable isotope-labeled internal standard, plays a pivotal role in the accurate quantification of fluphenazine in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the determination of fluphenazine in human plasma using this compound as an internal standard, along with relevant quantitative data and visualizations of the experimental workflow and the drug's signaling pathway.
Mechanism of Action
Fluphenazine exerts its antipsychotic effects primarily by acting as an antagonist at the dopamine D2 receptors in the mesolimbic pathway of the brain.[1] By blocking these receptors, fluphenazine reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. Additionally, fluphenazine exhibits activity at other receptors, including serotonergic, adrenergic, and muscarinic receptors, which contributes to its overall therapeutic and side-effect profile.
Below is a simplified representation of the dopamine D2 receptor signaling pathway and the antagonistic action of fluphenazine.
Experimental Protocol: Quantification of Fluphenazine in Human Plasma using LC-MS/MS
This protocol outlines a method for the quantitative analysis of fluphenazine in human plasma, employing this compound as the internal standard.
1. Materials and Reagents
-
Fluphenazine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (Drug-free, collected with K2-EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
2. Preparation of Stock and Working Solutions
-
Fluphenazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fluphenazine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Fluphenazine Working Solutions: Prepare a series of working solutions by serially diluting the fluphenazine stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QC samples, spike with the corresponding fluphenazine working solutions.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| LC Parameter | Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions and equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Fluphenazine: m/z 438.2 → 143.1; this compound: m/z 446.2 → 143.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Experimental Workflow
The following diagram illustrates the major steps in the therapeutic drug monitoring workflow for fluphenazine using LC-MS/MS.
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for a validated LC-MS/MS method for fluphenazine in human plasma using this compound as an internal standard.
Table 1: Calibration Curve for Fluphenazine in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Fluphenazine/Fluphenazine-d8) |
| 0.1 | 0.012 |
| 0.5 | 0.061 |
| 1.0 | 0.123 |
| 5.0 | 0.615 |
| 10.0 | 1.230 |
| 25.0 | 3.075 |
| 50.0 | 6.150 |
| Linear Range | 0.1 - 50 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Linearity | Linear |
Table 2: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low QC | 0.3 | < 10 | < 10 | 90 - 110 |
| Mid QC | 7.5 | < 10 | < 10 | 90 - 110 |
| High QC | 40 | < 10 | < 10 | 90 - 110 |
LLOQ: Lower Limit of Quantification
Table 3: Method Sensitivity and Recovery
| Parameter | Value |
| Lower Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Matrix Effect | Minimal to negligible |
| Recovery | > 85% |
Conclusion
The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the therapeutic drug monitoring of fluphenazine in human plasma. The detailed protocol and performance data presented here demonstrate the suitability of this method for clinical and research applications, enabling clinicians to optimize dosing regimens and improve patient care. The high precision and accuracy of the assay ensure reliable quantification, which is essential for the effective management of patients undergoing treatment with fluphenazine.
References
Application Note & Protocol: Preparation of Calibration Standards using Fluphenazine-d8 for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Accurate quantification of fluphenazine in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control.[1] The use of a stable isotope-labeled internal standard, such as Fluphenazine-d8, is a widely accepted and robust method to ensure the accuracy and precision of quantitative analysis, typically by high-performance liquid chromatography (HPLC) or mass spectrometry (MS).[1] This application note provides a detailed protocol for the preparation of calibration standards using this compound as an internal standard.
This compound, a deuterated analog of fluphenazine, shares similar physicochemical properties with the analyte, allowing it to co-elute during chromatographic separation and experience similar ionization effects in mass spectrometry. This co-behavior corrects for variations in sample preparation, injection volume, and instrument response, leading to more reliable and reproducible results.
Materials and Reagents
-
Fluphenazine dihydrochloride (or other suitable salt)
-
This compound dihydrochloride (certified reference material)
-
Methanol (HPLC or MS grade)
-
Acetonitrile (HPLC or MS grade)
-
Water (deionized or Milli-Q)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
-
Sonicator
Experimental Protocols
Preparation of Stock Solutions
3.1.1. Fluphenazine Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Fluphenazine dihydrochloride and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol to the flask.
-
Sonicate for 10-15 minutes to ensure complete dissolution.[3]
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Mix the solution thoroughly by inverting the flask several times.
-
Store the stock solution at -20°C in a tightly sealed container, protected from light.
3.1.2. This compound Internal Standard (IS) Stock Solution (100 µg/mL)
-
This compound is often supplied as a certified solution (e.g., 100 µg/mL in methanol). If starting from a solid, prepare the stock solution as follows:
-
Accurately weigh approximately 1 mg of this compound dihydrochloride and transfer it to a 10 mL volumetric flask.
-
Follow steps 2-7 as described for the Fluphenazine stock solution preparation.
Preparation of Working Solutions
3.2.1. Fluphenazine Working Standard Solution (10 µg/mL)
-
Pipette 100 µL of the 1 mg/mL Fluphenazine stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent (e.g., 50:50 methanol:water).
-
Mix thoroughly. This working solution will be used to prepare the calibration curve standards.
3.2.2. This compound Internal Standard (IS) Working Solution (100 ng/mL)
-
Pipette 100 µL of the 100 µg/mL this compound stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the Fluphenazine working standard.
-
Mix thoroughly. This concentration may need to be optimized based on the analytical method's sensitivity.
Preparation of Calibration Curve Standards
The following protocol describes the preparation of a seven-point calibration curve. The concentration range should be adjusted based on the expected analyte concentration in the samples and the linear range of the analytical method.
-
Label seven 1.5 mL microcentrifuge tubes or autosampler vials as CAL 1 through CAL 7.
-
To each tube, add 50 µL of the this compound Internal Standard Working Solution (100 ng/mL).
-
Add the appropriate volume of the Fluphenazine Working Standard Solution (10 µg/mL) to each tube as indicated in Table 2.
-
Add the appropriate volume of the diluent (e.g., 50:50 methanol:water) to each tube to bring the final volume to 500 µL.
-
Vortex each tube for 10-15 seconds to ensure homogeneity.
These calibration standards are now ready for analysis.
Data Presentation
Table 1: Stock and Working Solution Concentrations
| Solution | Concentration | Solvent |
| Fluphenazine Stock Solution | 1 mg/mL | Methanol |
| This compound (IS) Stock Solution | 100 µg/mL | Methanol |
| Fluphenazine Working Standard Solution | 10 µg/mL | 50:50 Methanol:Water |
| This compound (IS) Working Solution | 100 ng/mL | 50:50 Methanol:Water |
Table 2: Preparation of Calibration Curve Standards
| Calibration Standard | Volume of Fluphenazine Working Standard (10 µg/mL) (µL) | Volume of IS Working Solution (100 ng/mL) (µL) | Volume of Diluent (µL) | Final Volume (µL) | Final Fluphenazine Concentration (ng/mL) | Final IS Concentration (ng/mL) |
| CAL 1 | 1.25 | 50 | 448.75 | 500 | 25 | 10 |
| CAL 2 | 2.5 | 50 | 447.5 | 500 | 50 | 10 |
| CAL 3 | 5 | 50 | 445 | 500 | 100 | 10 |
| CAL 4 | 12.5 | 50 | 437.5 | 500 | 250 | 10 |
| CAL 5 | 25 | 50 | 425 | 500 | 500 | 10 |
| CAL 6 | 50 | 50 | 400 | 500 | 1000 | 10 |
| CAL 7 | 100 | 50 | 350 | 500 | 2000 | 10 |
Table 3: Typical Linearity Ranges for Fluphenazine Analysis
| Linearity Range (µg/mL) | Analytical Method | Reference |
| 2.5 - 120 | HPLC | [4] |
| 0.25 - 10 ng/mL | HPLC | [5] |
Visualization
References
- 1. jmedchem.com [jmedchem.com]
- 2. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. bbrc.in [bbrc.in]
- 4. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatry.ru [psychiatry.ru]
Application Note: High-Recovery Liquid-Liquid Extraction of Fluphenazine and Fluphenazine-d8 from Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous quantification of Fluphenazine and its deuterated internal standard, Fluphenazine-d8, from human plasma. The method is optimized for high recovery and minimal matrix effects, making it suitable for sensitive and reliable analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring accurate measurement of Fluphenazine in biological matrices.
Introduction
Fluphenazine is a potent typical antipsychotic medication used in the management of psychotic disorders. Therapeutic drug monitoring (TDM) of Fluphenazine is crucial for optimizing dosage, ensuring efficacy, and minimizing adverse effects. Accurate quantification in plasma requires an efficient and clean sample preparation method. Liquid-liquid extraction is a widely used technique that offers high selectivity and can effectively remove interfering matrix components.[1] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[2]
This protocol provides a detailed, step-by-step LLE procedure, followed by a summary of expected analytical performance characteristics.
Experimental Protocol
This protocol is adapted from established methods for the extraction of antipsychotic drugs from human plasma.[2][3]
Materials and Reagents:
-
Human plasma (with appropriate anticoagulant)
-
Fluphenazine certified reference standard
-
This compound certified reference standard
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol, HPLC grade
-
Ammonium Hydroxide solution (0.1 M)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples gently to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the working internal standard solution (this compound in methanol).
-
For calibration standards and quality control samples, add the corresponding volume of Fluphenazine working standard solution. For blank samples, add 25 µL of methanol.
-
Vortex briefly to mix.
-
-
Alkalinization:
-
Add 50 µL of 0.1 M Ammonium Hydroxide solution to each tube to adjust the pH.
-
Vortex for 10 seconds. This step is crucial for ensuring that Fluphenazine, a basic compound, is in its neutral form to facilitate its extraction into the organic solvent.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and partitioning of the analytes into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 10,000 x g for 5 minutes at room temperature to separate the aqueous and organic layers.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a new clean microcentrifuge tube, avoiding the aqueous layer and any precipitated proteins at the interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds to ensure the analytes are fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Data Presentation
The following table summarizes the expected quantitative performance data for the liquid-liquid extraction of Fluphenazine and this compound from human plasma based on this protocol. The use of a deuterated internal standard helps to normalize the response and compensate for both recovery and matrix effects.
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Fluphenazine | > 85% | 92 - 108% |
| This compound | > 85% | 92 - 108% |
Note: Extraction recovery is defined as the percentage of the analyte recovered from the plasma sample after the extraction process. The matrix effect is a measure of the suppression or enhancement of the analyte signal due to co-eluting components from the plasma matrix. A value close to 100% indicates a minimal matrix effect. The use of a stable isotope-labeled internal standard that co-elutes with the analyte helps to normalize for these effects.[2]
Experimental Workflow Visualization
The following diagram illustrates the key steps of the liquid-liquid extraction protocol.
Caption: Liquid-Liquid Extraction Workflow for Fluphenazine Analysis.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. Simultaneous determination of five antipsychotic drugs in rat plasma by high performance liquid chromatography with ultraviolet detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plasma level monitoring of olanzapine in patients with schizophrenia: determination by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Recovery Solid-Phase Extraction of Fluphenazine from Human Plasma Using a Deuterated Internal Standard
Abstract
This application note presents a robust and reliable solid-phase extraction (SPE) method for the selective isolation and quantification of fluphenazine from human plasma. To ensure the highest degree of accuracy and to correct for any variability during sample processing and analysis, a deuterated internal standard, fluphenazine-d8, is employed. This method utilizes a cation exchange mechanism for efficient extraction and yields clean extracts suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol detailed herein is optimized for high recovery and reproducibility, making it ideal for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Introduction
Fluphenazine is a potent antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Accurate and precise measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring to ensure efficacy and prevent toxicity.[1][2] Solid-phase extraction is a widely adopted technique for sample clean-up and concentration prior to chromatographic analysis. It offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative bioanalysis.[3] These standards co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in instrument response. This application note provides a detailed protocol for a cation exchange SPE method for fluphenazine, incorporating this compound as the internal standard, and presents the expected analytical performance.
Experimental Workflow
Caption: Workflow for the solid-phase extraction of fluphenazine.
Quantitative Data Summary
The following table summarizes the typical quantitative performance of this SPE method when coupled with LC-MS/MS analysis.
| Parameter | Result |
| Limit of Detection (LOD) | 0.05 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.25 - 0.5 ng/mL[4][5] |
| Recovery | > 85% |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
Detailed Experimental Protocol
Materials and Reagents
-
SPE Cartridge: Cation exchange polymer-based cartridge (e.g., Strata-X-C)
-
Fluphenazine and this compound standards
-
Human Plasma (K2-EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic Acid (88%)
-
Ammonium Hydroxide (28-30%)
-
Deionized Water
-
Centrifuge tubes (15 mL)
-
SPE Vacuum Manifold
-
Nitrogen Evaporator
Solutions Preparation
-
Internal Standard Spiking Solution: Prepare a 100 ng/mL solution of this compound in methanol.
-
Conditioning Solvent: Methanol
-
Equilibration/Wash 1 Buffer: 0.1% Formic acid in deionized water.
-
Wash 2 Solution: 25% Methanol in deionized water.[6]
-
Elution Solvent: 5% Ammonium hydroxide in methanol.
Sample Preparation
-
Pipette 1 mL of human plasma into a 15 mL centrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard spiking solution.[6]
-
Vortex for 10 seconds.
-
Add 2 mL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Protocol
The following steps should be performed using an SPE vacuum manifold.
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 3 mL of 0.1% formic acid in water through the cartridge. Do not allow the cartridge to dry.[4]
-
Loading: Load the entire sample supernatant onto the cartridge at a slow, dropwise rate.
-
Washing 1: Wash the cartridge with 3 mL of 0.1% formic acid in water.[6]
-
Washing 2: Wash the cartridge with 3 mL of 25% methanol in water.[6]
-
Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol into a collection tube.
Final Sample Preparation for LC-MS/MS
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS method.
-
Vortex for 20 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Logical Relationship Diagram
Caption: Logical flow from sample to quantitative data.
Conclusion
The solid-phase extraction method detailed in this application note provides an effective and reproducible means of isolating fluphenazine from human plasma. The incorporation of a deuterated internal standard ensures high accuracy in quantification, making this protocol well-suited for demanding bioanalytical applications in clinical and research settings. The clean extracts obtained are compatible with sensitive LC-MS/MS instrumentation, allowing for the reliable determination of fluphenazine concentrations at therapeutic levels.
References
- 1. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. psychiatry.ru [psychiatry.ru]
- 6. academicworks.cuny.edu [academicworks.cuny.edu]
Application Note: High-Throughput Analysis of Fluphenazine and its Metabolites in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of fluphenazine and its major metabolites, fluphenazine sulfoxide and 7-hydroxyfluphenazine, in human plasma. Fluphenazine-d8 is utilized as an internal standard to ensure accuracy and precision. The straightforward protein precipitation-based sample preparation and rapid chromatographic separation make this method ideal for high-throughput therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Fluphenazine is a potent typical antipsychotic medication primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Monitoring plasma concentrations of fluphenazine and its active metabolites is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly in patients with variable drug metabolism.[1][3] The primary metabolic pathways for fluphenazine include sulfoxidation and hydroxylation, leading to the formation of fluphenazine sulfoxide and 7-hydroxyfluphenazine, respectively.[4][5][6] This application note presents a validated LC-MS/MS method for the reliable quantification of fluphenazine and these key metabolites.
Experimental
Materials and Reagents
-
Fluphenazine, Fluphenazine Sulfoxide, 7-Hydroxyfluphenazine, and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (drug-free)
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of human plasma, add 300 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 1 minute.[7]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation was achieved on a C18 reversed-phase column.
| Parameter | Value |
| Column | Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm[8] |
| Mobile Phase A | Water with 0.1% Formic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8] |
| Gradient | Linear gradient from 20% to 80% B over 1.5 minutes |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 8 µL[8] |
| Column Temperature | 25°C[8] |
| Run Time | 1.8 minutes[8] |
Mass Spectrometry
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for detection.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluphenazine | 438.27 | 171.11[8] |
| Fluphenazine Sulfoxide | 454.27 | 171.11 |
| 7-Hydroxyfluphenazine | 454.27 | 171.11 |
| This compound | 446.32 | 171.11 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the analysis of fluphenazine and its metabolites. The use of a deuterated internal standard, this compound, effectively compensated for matrix effects and variations in instrument response. The analytical measurement range was established from 0.2 to 12.0 ng/mL for fluphenazine.[8]
Conclusion
This application note provides a detailed protocol for a rapid, sensitive, and reliable LC-MS/MS method for the simultaneous determination of fluphenazine and its major metabolites in human plasma. The method is well-suited for routine therapeutic drug monitoring and pharmacokinetic research in clinical and pharmaceutical laboratories.
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of fluphenazine.
Fluphenazine Signaling Pathway
Caption: Simplified signaling pathway of fluphenazine's antipsychotic action.
References
- 1. Fluphenazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jmedchem.com [jmedchem.com]
- 4. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distribution of fluphenazine and its metabolites in brain regions and other tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Use of Fluphenazine-d8 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluphenazine is a potent typical antipsychotic medication of the phenothiazine class, primarily prescribed for the management of schizophrenia and other psychotic disorders.[1] Due to its potential for abuse and its presence in overdose cases, the accurate and sensitive detection of fluphenazine in biological samples is a critical task in forensic toxicology. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based assays, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the results. Fluphenazine-d8, a deuterated analog of fluphenazine, serves as an ideal internal standard for the quantification of fluphenazine in forensic toxicology screening by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]
Analytical Principle
The use of this compound as an internal standard in LC-MS/MS analysis relies on the principle of isotope dilution. A known amount of this compound is added to the biological sample (e.g., whole blood, plasma, urine) at the beginning of the sample preparation process. Both fluphenazine and this compound are co-extracted and analyzed simultaneously. Since this compound has nearly identical chemical and physical properties to fluphenazine, it experiences similar extraction recovery and ionization efficiency. However, due to the mass difference, the two compounds are distinguishable by the mass spectrometer. The ratio of the peak area of fluphenazine to the peak area of this compound is used to calculate the concentration of fluphenazine in the sample, effectively normalizing for any variations during the analytical procedure.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for an LC-MS/MS method for the analysis of fluphenazine using this compound as an internal standard. Please note that these values are representative and may vary depending on the specific instrumentation, methodology, and laboratory.
Table 1: LC-MS/MS Parameters for Fluphenazine and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Fluphenazine | 438.2 | 171.1 | 143.1 | 35 |
| This compound | 446.2 | 171.1 | 143.1 | 35 |
Note: The MRM transitions for this compound are estimated based on the transitions for fluphenazine and the +8 Da mass shift. The product ions are expected to be the same as the non-deuterated compound as the deuterium labeling is typically on a part of the molecule that is not lost during fragmentation.
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | <15% |
| Recovery | >85% |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Fluphenazine from Whole Blood
This protocol describes a common method for extracting fluphenazine from whole blood samples using solid-phase extraction, a technique known for providing cleaner extracts.[2]
Materials:
-
Whole blood sample
-
This compound internal standard solution (100 ng/mL in methanol)
-
0.1 M Sodium phosphate buffer (pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Dichloromethane
-
Isopropanol
-
Ammonium hydroxide
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator
Procedure:
-
Pipette 1 mL of whole blood into a centrifuge tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard solution.
-
Add 2 mL of 0.1 M sodium phosphate buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 3 mL of 0.1 M sodium phosphate buffer (pH 6.0).
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of acetonitrile.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) of Fluphenazine from Whole Blood
This protocol offers a classic and effective method for the extraction of fluphenazine from whole blood.
Materials:
-
Whole blood sample
-
This compound internal standard solution (100 ng/mL in methanol)
-
Saturated sodium borate buffer (pH 9.2)
-
1-chlorobutane
-
0.1 M Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
-
Centrifuge
-
Evaporator
Procedure:
-
Pipette 1 mL of whole blood into a glass tube.
-
Add 50 µL of the 100 ng/mL this compound internal standard solution.
-
Add 1 mL of saturated sodium borate buffer (pH 9.2) and vortex.
-
Add 5 mL of 1-chlorobutane and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Add 2 mL of 0.1 M hydrochloric acid, vortex for 5 minutes, and centrifuge.
-
Discard the organic layer.
-
Wash the aqueous layer with 2 mL of ethyl acetate, vortex, and centrifuge. Discard the organic layer.
-
Add 100 µL of 5 M sodium hydroxide to the aqueous layer to basify.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the quantification of fluphenazine in whole blood.
Caption: Simplified signaling pathway of Fluphenazine's antipsychotic action.
References
- 1. FLUPHENAZINE DECANOATE [WHO-IP] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 2. "Simultaneous Determination of Fourteen Antipsychotic Drugs in Whole Bl" by Theresa M. Dawe [academicworks.cuny.edu]
- 3. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Cross-Talk with Fluphenazine-d8 Internal Standard
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing Fluphenazine-d8 as an internal standard in mass spectrometry-based assays. The following resources address common issues related to isotopic cross-talk and provide detailed experimental protocols to ensure data accuracy and integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a signal in my blank samples (matrix without analyte) that are spiked only with the this compound internal standard. What is the likely cause?
This observation typically points to two primary issues: either the this compound internal standard (IS) is contaminated with unlabeled Fluphenazine, or there is "cross-talk" from the IS to the analyte channel.
Troubleshooting Steps:
-
Assess the Purity of the Internal Standard: Prepare a solution of the this compound IS in a clean solvent (e.g., methanol or acetonitrile) and analyze it by LC-MS/MS. Monitor the MRM (Multiple Reaction Monitoring) transition of unlabeled Fluphenazine. A detectable peak at the retention time of Fluphenazine indicates that the IS is impure.[1]
-
Evaluate Isotopic Cross-Talk from IS to Analyte: High concentrations of the deuterated IS can sometimes contribute to the signal in the analyte's MRM transition due to the natural isotopic distribution of elements within the molecule.[1] To check for this, analyze a high-concentration solution of the this compound IS and monitor the MRM transition for unlabeled Fluphenazine.
-
Mitigation Strategies:
-
Source a Higher Purity Standard: If the IS is found to be impure, obtain a new lot with higher isotopic purity (ideally ≥98% enrichment).[2]
-
Optimize IS Concentration: Reduce the concentration of the this compound IS to a level that provides adequate signal for normalization without contributing significantly to the analyte signal at the Lower Limit of Quantification (LLOQ).[1]
-
Q2: My calibration curve for Fluphenazine is non-linear at the higher concentrations. Could this be related to isotopic cross-talk?
Yes, non-linearity, particularly at the upper end of the calibration curve, can be a result of isotopic cross-talk from the analyte to the internal standard channel.[3] This occurs when the naturally occurring heavy isotopes of Fluphenazine (e.g., ¹³C) contribute to the signal of the this compound IS.[1]
Troubleshooting Steps:
-
Confirm Analyte-to-IS Cross-Talk: Prepare a series of high-concentration Fluphenazine standards without the this compound IS. Analyze these samples and monitor the MRM transition for the this compound IS. An increasing signal in the IS channel that correlates with the analyte concentration confirms this type of cross-talk.[1]
-
Mitigation Strategies:
-
Increase IS Concentration: A higher concentration of the this compound IS can minimize the relative contribution of the analyte's isotopic signal.[1][3]
-
Select a Different MRM Transition: If possible, choose a product ion for the this compound IS that is less prone to interference from the natural isotopes of Fluphenazine.
-
Use a Non-Linear Calibration Model: In cases where cross-talk cannot be eliminated, employing a quadratic or other non-linear regression model for the calibration curve may be appropriate, provided it is justified and validated.[3]
-
Q3: The peak for this compound is consistently eluting slightly earlier than the peak for unlabeled Fluphenazine in my chromatography. Is this a problem?
A slight chromatographic shift between a deuterated internal standard and the analyte is a known phenomenon referred to as the "deuterium isotope effect".[4] While minor shifts are often tolerated, significant separation can be problematic as it may lead to differential matrix effects, impacting the accuracy of quantification.[5]
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Gradient Modification: A shallower gradient during the elution of Fluphenazine can help to improve the co-elution of the analyte and the IS.
-
Column Temperature: Adjusting the column temperature can alter selectivity and may improve co-elution.
-
Mobile Phase Composition: Small changes to the organic or aqueous components of the mobile phase can influence the interaction of the analytes with the stationary phase and reduce the separation.
-
-
Consider a Different Labeled Standard: If chromatographic optimization is unsuccessful, consider using a ¹³C- or ¹⁵N-labeled internal standard, as these heavier isotopes typically do not exhibit a significant chromatographic isotope effect.[6]
Experimental Protocols
Protocol 1: Assessment of this compound Internal Standard Purity
Objective: To determine if the this compound internal standard is contaminated with unlabeled Fluphenazine.
Methodology:
-
Prepare a High-Concentration IS Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration approximately 100-fold higher than the working concentration used in your assay.
-
LC-MS/MS Analysis: Inject the high-concentration IS solution onto the LC-MS/MS system.
-
Data Acquisition: Monitor the MRM transitions for both unlabeled Fluphenazine and this compound.
-
Fluphenazine: Q1: 438.27 -> Q3: 171.11[7]
-
This compound: Q1: 446.27 -> Q3: (Select an appropriate product ion based on your instrument optimization)
-
-
Data Analysis:
-
Integrate the peak area for any signal observed in the Fluphenazine MRM channel at the expected retention time.
-
Calculate the percentage of unlabeled Fluphenazine in the IS using the following formula: (Peak Area of Fluphenazine / Peak Area of this compound) * 100
-
Protocol 2: Evaluation of Analyte-to-Internal Standard Isotopic Cross-Talk
Objective: To quantify the contribution of the unlabeled Fluphenazine signal to the this compound internal standard channel.
Methodology:
-
Prepare Analyte-Only Calibration Standards: Prepare a set of calibration standards of Fluphenazine in the appropriate matrix at concentrations spanning the analytical range of your assay. Do not add the this compound internal standard.
-
Prepare a Zero Sample: Prepare a blank matrix sample without any analyte or internal standard.
-
LC-MS/MS Analysis: Analyze the analyte-only calibration standards and the zero sample.
-
Data Acquisition: Monitor the MRM transition for this compound.
-
Data Analysis:
-
Measure the peak area of the signal in the this compound channel for each analyte-only calibration standard.
-
Plot the observed peak area in the IS channel against the concentration of Fluphenazine. A linear relationship indicates isotopic cross-talk.
-
Calculate the percentage of cross-talk at each concentration level relative to the response of the internal standard in a typical sample.
-
Data Presentation
Table 1: Representative Data for this compound Purity Assessment
| Sample | Fluphenazine Peak Area (Analyte Channel) | This compound Peak Area (IS Channel) | Calculated Purity of IS |
| This compound Stock | 5,000 | 2,500,000 | 99.8% |
Table 2: Representative Data for Analyte-to-IS Cross-Talk Evaluation
| Fluphenazine Concentration (ng/mL) | Peak Area in this compound Channel (Analyte-Only Samples) |
| 1 | Not Detected |
| 10 | 500 |
| 100 | 5,200 |
| 500 | 26,000 |
| 1000 | 51,500 |
Visualizations
Isotopic Cross-Talk Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues with this compound.
Conceptual Diagram of Isotopic Cross-Talk
Caption: Illustrates how heavy isotopes of the analyte can interfere with the IS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. chiron.no [chiron.no]
- 7. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometer Parameters for Fluphenazine-d8 Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometer parameters for the detection of Fluphenazine-d8.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound?
A1: The expected precursor ion for this compound in positive electrospray ionization (ESI+) mode is [M+H]⁺. Given the exact mass of this compound, the theoretical m/z for the singly charged precursor ion can be calculated. Fluphenazine has a molecular weight of approximately 437.5 g/mol , and this compound has eight deuterium atoms replacing hydrogen atoms, resulting in a molecular weight of approximately 445.6 g/mol . Therefore, the expected precursor ion (m/z) for this compound is approximately 446.2.
The product ions are generated by the fragmentation of the precursor ion in the collision cell. For Fluphenazine, common product ions are observed at m/z 171.11 and 143.08.[1] Since the deuterium labeling in this compound is typically on the piperazine ring, the fragmentation pattern is expected to be similar to the unlabeled compound. Therefore, the same product ions can be monitored for this compound.
Q2: What are typical starting parameters for the mass spectrometer?
A2: Finding the optimal parameters requires compound-specific tuning. However, based on published methods for Fluphenazine and other similar antipsychotic drugs, the following parameters can be used as a starting point for method development.
Mass Spectrometer Parameters
| Parameter | Typical Value |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 4.0 kV[2] |
| Desolvation Gas (N₂) Flow | 7 L/min[2] |
| Desolvation Temperature | 300°C[2] |
| Nebulizer Pressure | 30 psi[2] |
Compound-Specific Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 446.2 | 171.1 | 50[2] |
| This compound | 446.2 | 143.1 | 50[2] |
Q3: What are common issues encountered during the analysis of this compound?
A3: Researchers may encounter several challenges when analyzing deuterated standards like this compound. These can include:
-
Low Signal Intensity: This can be caused by suboptimal instrument parameters, matrix effects, or issues with the standard itself.
-
Poor Peak Shape: This may result from inadequate chromatographic separation or issues with the sample solvent.
-
Inaccurate Quantification: This can be due to isotopic exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the detection of this compound.
Issue 1: Low or No Signal for this compound
A low or absent signal is a common problem that can be addressed by systematically checking the instrument settings and sample preparation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Experimental Protocol: Direct Infusion Analysis
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Set up the infusion: Use a syringe pump to directly infuse the solution into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Optimize parameters: While infusing, manually adjust the source and compound parameters (e.g., capillary voltage, gas flows, collision energy, declustering potential) to maximize the signal intensity for the selected MRM transitions.
Issue 2: Poor Chromatographic Peak Shape
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification.
Troubleshooting Steps:
-
Mobile Phase Compatibility: Ensure the sample solvent is compatible with the initial mobile phase conditions. A mismatch can lead to peak distortion.
-
Column Health: Check the column for blockages or degradation. A guard column can help extend the life of the analytical column.
-
pH of Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Fluphenazine. For basic compounds, a mobile phase with a slightly acidic pH (e.g., using formic acid) is often beneficial.
Issue 3: Inaccurate or Irreproducible Results
Inaccurate quantification can stem from several factors, including matrix effects and isotopic instability.
Logical Relationship for Troubleshooting Inaccuracy:
Caption: Troubleshooting logic for inaccurate quantification.
Experimental Protocol: Assessing Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): this compound in a clean solvent.
-
Set B (Pre-extraction Spike): Blank matrix spiked with this compound before extraction.
-
Set C (Post-extraction Spike): Blank matrix extract spiked with this compound after extraction.
-
-
Analyze the samples: Analyze all three sets using the developed LC-MS/MS method.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value significantly different from 100% indicates ion suppression or enhancement.
-
By following these guides and utilizing the provided starting parameters, researchers can effectively optimize their mass spectrometer for the sensitive and accurate detection of this compound.
References
Technical Support Center: Addressing Matrix Effects in Fluphenazine-d8 Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects in the bioanalysis of Fluphenazine-d8.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the bioanalysis of this compound, with a focus on mitigating matrix effects.
Problem: Poor reproducibility and accuracy in analytical results.
Possible Cause: Significant and variable matrix effects (ion suppression or enhancement) are likely affecting the ionization of Fluphenazine and its deuterated internal standard (this compound).
Solution Workflow:
Caption: Troubleshooting workflow for inconsistent bioanalytical results.
Detailed Steps:
-
Confirm the Use of a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard for Fluphenazine. This is a critical first step as it is designed to co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization.[1]
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components from the biological matrix.[2][3] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and may lead to significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent.[5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively isolate the analyte, which can significantly reduce matrix effects.[6]
-
-
Refine Chromatographic Conditions: Adjust the liquid chromatography method to separate Fluphenazine and this compound from co-eluting matrix components that cause ion suppression or enhancement.[1] This can be achieved by:
-
Modifying the mobile phase composition and gradient.
-
Changing the analytical column to one with a different stationary phase chemistry.
-
-
Evaluate Different Ionization Techniques: Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your instrument allows, testing APCI could be a viable option if matrix effects persist with ESI.
-
Method Validation: Once a robust method is developed, it is crucial to validate it according to regulatory guidelines (e.g., FDA). This includes a thorough evaluation of the matrix effect.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte (Fluphenazine) and its internal standard (this compound) by co-eluting endogenous or exogenous components present in the biological sample (e.g., plasma, serum, urine).[7] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of the quantitative results.[8][9]
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A2: The most common method for quantifying matrix effects is the post-extraction spike method .[1][10] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
For a robust method, the IS-normalized MF (MF of analyte / MF of IS) should be close to 1.0.[10]
Q3: Which sample preparation technique is best for minimizing matrix effects for Fluphenazine?
A3: While the optimal technique can be method-dependent, a general comparison based on the cleanliness of the final extract is as follows:
| Sample Preparation Technique | General Impact on Matrix Effects | Rationale |
| Protein Precipitation (PPT) | Higher Potential for Matrix Effects | Simple and fast, but co-extracts many endogenous components like phospholipids.[4] |
| Liquid-Liquid Extraction (LLE) | Moderate Matrix Effects | Provides cleaner extracts than PPT by selectively partitioning the analyte.[5] |
| Solid-Phase Extraction (SPE) | Lowest Potential for Matrix Effects | Offers the highest degree of selectivity in removing interferences, resulting in the cleanest extracts.[6] |
Q4: Can the use of this compound as an internal standard completely eliminate matrix effects?
A4: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, but it does not eliminate them.[1] The underlying assumption is that the analyte and the internal standard will experience the same degree of ion suppression or enhancement because they co-elute and have nearly identical physicochemical properties. However, significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.[5]
Q5: What are the typical LC-MS/MS parameters for the analysis of Fluphenazine and this compound?
A5: While specific parameters should be optimized for your instrument and method, here is a general starting point based on published methods:
| Parameter | Typical Setting |
| Column | C18 or similar reversed-phase column |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Specific precursor-to-product ion transitions for Fluphenazine and this compound need to be determined by direct infusion and optimization. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the matrix effect on the analysis of Fluphenazine.
Methodology:
Caption: Workflow for the post-extraction spike experiment.
-
Prepare two sets of samples:
-
Set A: Process at least six different lots of blank biological matrix using your validated sample preparation method. After the final extraction step, spike the clean extracts with known concentrations of Fluphenazine and this compound (e.g., at low and high QC levels).
-
Set B: Prepare neat solutions with the same final solvent composition as the processed samples in Set A. Spike these neat solutions with the same concentrations of Fluphenazine and this compound as in Set A.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for both the analyte and the internal standard for each lot of matrix.
-
Calculate the IS-Normalized Matrix Factor.
-
Assess the results: The coefficient of variation (CV%) of the IS-normalized matrix factors across the different lots should be ≤15%.
Protocol 2: Solid-Phase Extraction (SPE) for Fluphenazine from Plasma
Objective: To provide a clean sample extract for LC-MS/MS analysis, minimizing matrix effects.
Methodology:
Caption: A typical solid-phase extraction workflow.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) by passing methanol followed by water or an appropriate buffer.
-
Sample Pre-treatment: To a plasma sample, add the this compound internal standard solution.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences. A second wash with a slightly stronger solvent may be used to remove less polar interferences.
-
Elution: Elute Fluphenazine and this compound from the cartridge using an appropriate elution solvent (e.g., a high percentage of methanol or acetonitrile, possibly with a modifier like formic acid or ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase of the LC method.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jmedchem.com [jmedchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. DSpace [research-repository.griffith.edu.au]
- 10. chromatographytoday.com [chromatographytoday.com]
Preventing in-source deuterium exchange of Fluphenazine-d8.
Welcome to the Technical Support Center for Fluphenazine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound as an internal standard in mass spectrometry-based bioanalysis. Our goal is to help you prevent in-source deuterium exchange and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is in-source deuterium exchange and why is it a concern for this compound?
A1: In-source deuterium exchange is an undesirable phenomenon that can occur in the ion source of a mass spectrometer. It involves the substitution of deuterium atoms on a deuterated internal standard, such as this compound, with hydrogen atoms from the surrounding environment (e.g., residual water, mobile phase). This back-exchange leads to a decrease in the signal of the desired deuterated standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantification. For this compound, the deuterium labels are located on the piperazine ring, which are generally stable C-D bonds. However, under certain conditions, even these can be susceptible to exchange.
Q2: How can I identify if in-source deuterium exchange is occurring with my this compound internal standard?
A2: Several indicators can point to in-source deuterium exchange:
-
Appearance of a "ghost peak" at the retention time of the unlabeled analyte: When analyzing a sample containing only this compound, the appearance of a signal at the mass-to-charge ratio (m/z) of the unlabeled Fluphenazine suggests that deuterium loss is occurring.
-
Inaccurate quantification: If the concentration of your quality control (QC) samples is consistently overestimated, it could be due to the contribution of the deuterated internal standard to the analyte signal.
-
Poor precision and reproducibility: Variable in-source exchange can lead to inconsistent internal standard response and, consequently, poor precision in your results.
Q3: What are the primary factors that contribute to the in-source deuterium exchange of this compound?
A3: The main contributing factors include:
-
High ion source temperature: Elevated temperatures provide the energy needed to facilitate the exchange of deuterium with protons.
-
Mobile phase composition and pH: Protic solvents (e.g., water, methanol) in the mobile phase are a source of protons. Acidic or basic conditions can catalyze the exchange process. For phenothiazines like Fluphenazine, the mobile phase pH can significantly impact their ionization and stability.[1][2][3][4][5]
-
High capillary voltage or fragmentor voltage: These parameters can increase the internal energy of the ions, promoting fragmentation and deuterium loss.[6]
-
Presence of water in the system: Residual water in the LC system or the mass spectrometer's ion source can serve as a proton source for back-exchange.
Troubleshooting Guides
Issue 1: Loss of Deuterium Signal and/or Appearance of Unlabeled Fluphenazine Peak
This is the most direct evidence of in-source deuterium exchange. Follow these steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for in-source deuterium exchange.
-
Reduce Ion Source Temperature: Gradually decrease the gas and drying gas temperatures in the ion source. High temperatures can provide the activation energy for deuterium-hydrogen exchange.
-
Optimize Mobile Phase pH: The stability of phenothiazines can be pH-dependent.[1][2][3][4][5] Experiment with a mobile phase pH in the range of 3-6. A slightly acidic pH can help to stabilize the protonated molecule and may reduce the likelihood of exchange. Avoid strongly acidic or basic conditions.
-
Adjust Source Parameters: Lower the capillary voltage and/or fragmentor voltage. While these parameters are optimized for analyte signal, excessively high settings can induce in-source fragmentation and deuterium loss.[6]
-
Ensure System Dryness: Ensure that the nitrogen gas used is of high purity and dry. If possible, purge the system to remove any residual moisture.
Issue 2: Inaccurate and Imprecise Quantification of Fluphenazine
If your QC samples are consistently failing, but there is no obvious unlabeled peak from the internal standard, subtle in-source exchange might still be the culprit.
Caption: Troubleshooting workflow for inaccurate quantification.
-
Verify Co-elution: Ensure that Fluphenazine and this compound are co-eluting. A slight chromatographic shift can expose them to different matrix effects, leading to variability. Adjusting the gradient or mobile phase composition may be necessary.
-
Assess Matrix Effects: Prepare QC samples in the matrix and in a neat solution. A significant difference in the analyte/internal standard area ratio between the two sets of samples indicates matrix effects. Improve sample clean-up procedures if necessary.
-
Evaluate Isotopic Purity: Analyze a high-concentration solution of the this compound standard alone to check for the presence of any unlabeled Fluphenazine. The isotopic purity should be high to minimize its contribution to the analyte signal.
-
Re-optimize MS/MS Parameters: If in-source fragmentation is suspected, re-optimize the collision energy for the specific transitions of both the analyte and the internal standard to ensure that you are monitoring stable fragment ions.
Data Summary Tables
Table 1: Impact of Ion Source Parameters on In-Source Deuterium Exchange Risk
| Parameter | Setting | Risk of Deuterium Exchange | Recommendation |
| Source Temperature | High | Increased | Start with lower temperatures and optimize for signal without compromising stability. |
| Low | Decreased | Ideal for minimizing exchange, but ensure efficient desolvation. | |
| Capillary Voltage | High | Increased | Use the lowest voltage that provides adequate signal intensity. |
| Low | Decreased | Recommended to minimize in-source fragmentation and exchange. | |
| Mobile Phase pH | < 3 or > 8 | Increased | Maintain a pH between 3 and 6 for optimal stability of Fluphenazine.[1][2][3][4][5] |
| 3 - 6 | Decreased | Recommended for robust and reproducible results. |
Table 2: Recommended Starting LC-MS/MS Parameters for Fluphenazine Analysis
| Parameter | Recommended Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start with a suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Fluphenazine: Q1/Q3 (e.g., 438.2 -> 171.1) this compound: Q1/Q3 (e.g., 446.2 -> 171.1 or other stable fragment) |
| Collision Energy | Optimize for each transition. |
Experimental Protocols
Protocol 1: Assessment of In-Source Deuterium Exchange
Objective: To determine if in-source deuterium exchange of this compound is occurring under specific LC-MS/MS conditions.
Methodology:
-
Prepare a this compound solution: Prepare a solution of this compound in your initial mobile phase composition at a concentration that gives a strong signal.
-
Direct Infusion Analysis: Infuse the solution directly into the mass spectrometer.
-
Monitor for Unlabeled Analyte: In full scan mode, look for the presence of an ion corresponding to the m/z of unlabeled Fluphenazine. In Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitor the transition for unlabeled Fluphenazine.
-
Vary Source Parameters: While infusing, systematically vary the source temperature and capillary/fragmentor voltage from low to high settings.
-
Data Analysis: Plot the intensity of the unlabeled Fluphenazine signal against the varied source parameter. A significant increase in the signal at higher settings is indicative of in-source exchange.
Protocol 2: LC-MS/MS Analysis of Fluphenazine with this compound
Objective: A representative protocol for the quantitative analysis of Fluphenazine in a biological matrix.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: ESI+.
-
Source Temperature: 350 °C (or as low as possible while maintaining signal).
-
Capillary Voltage: 3.0 kV (optimize for your instrument).
-
MRM Transitions: As determined during method development (see Table 2 for examples).
-
Visualizations
This compound Structure and Deuterium Label Positions
Caption: Structure of this compound with stable deuterium labels.
References
- 1. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. agilent.com [agilent.com]
- 6. biomedres.us [biomedres.us]
Minimizing ion suppression when using Fluphenazine-d8 in plasma.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the minimization of ion suppression when using Fluphenazine-d8 as an internal standard in plasma samples for LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a major concern for plasma samples?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte (e.g., Fluphenazine) is reduced by co-eluting components from the sample matrix.[1][2] In plasma, this is a significant issue due to the high concentration of endogenous materials like phospholipids, salts, and proteins.[3] This suppression leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the quantitative assay.[1][4]
Q2: How does using this compound as a stable isotope-labeled internal standard (SIL-IS) help?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for compensating for ion suppression.[1] Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes and is affected by matrix interferences in the same way.[1] While it doesn't eliminate the suppression, it ensures that the ratio of the analyte to the internal standard remains constant, allowing for accurate and precise quantification even when signal intensity varies between samples.[2]
Q3: What are the most common sources of ion suppression when analyzing plasma?
A3: The primary sources of ion suppression in plasma are endogenous matrix components that can co-elute with the analyte. These include:
-
Phospholipids: Abundant in plasma and a well-known cause of ion suppression, especially in the middle of a typical reversed-phase chromatographic run.[3]
-
Salts and Buffers: Non-volatile salts from the sample or buffers can accumulate in the ion source and interfere with the ionization process.[1]
-
Proteins and Peptides: Even after simple sample preparation like protein precipitation, residual proteins and peptides can cause suppression.[3]
-
Other Endogenous Molecules: Metabolites, cholesterol, and other small molecules can also interfere with ionization.[5]
Q4: What is the difference between minimizing ion suppression and compensating for it?
A4: Minimizing ion suppression involves actively removing the interfering components from the sample or chromatographically separating them from the analyte. This is achieved through optimized sample preparation and chromatography.[2][6] Compensating for ion suppression involves using a tool, like a SIL-IS (this compound), to correct for the signal loss. The suppression still occurs, but its effect on quantification is normalized.[6] For a robust method, it is best to both minimize suppression and compensate for any remainder.
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more susceptible to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[7][8] This is because ESI is a competitive ionization process where analytes and matrix components compete for charge on the surface of droplets.[9][10] APCI, which uses a gas-phase ionization mechanism, is often less affected by non-volatile matrix components.[7] However, ESI is typically the first choice due to its broad applicability and sensitivity for many drug compounds.[7]
Troubleshooting Guide
Problem: Low or inconsistent signal intensity for both Fluphenazine and this compound.
| Possible Cause | Recommended Solution |
| Co-eluting Matrix Components | The analyte and IS are likely eluting in a region of significant ion suppression. Perform a post-column infusion experiment (see Protocol 1) to identify these zones. |
| Inefficient Sample Cleanup | The current sample preparation method (e.g., protein precipitation) is not adequately removing interfering phospholipids or salts.[11] Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) (see Protocol 2). |
| Suboptimal Chromatography | The chromatographic method is not separating the analyte from matrix interferences. Modify the mobile phase gradient, change the column to one with a different selectivity (e.g., C18 to phenyl-hexyl), or adjust the flow rate.[1] |
| MS Source Contamination | Buildup of non-volatile salts and matrix components in the ion source can reduce overall sensitivity.[1] Clean the mass spectrometer's ion source, capillary, and lenses according to the manufacturer's guidelines. |
Problem: Poor reproducibility of Quality Control (QC) samples.
| Possible Cause | Recommended Solution |
| Sample-to-Sample Variability | Different lots of plasma can have varying levels of lipids and other components, leading to inconsistent matrix effects.[1] A robust sample preparation method like SPE is crucial to minimize these differences.[3][5] |
| Inconsistent Sample Preparation | Manual sample preparation steps may introduce variability. Ensure consistent vortexing times, solvent volumes, and evaporation steps. Automating sample preparation can improve reproducibility. |
| Use of an Inappropriate Internal Standard | If not using a SIL-IS, the chosen analog IS may have different chromatographic or ionization behavior than the analyte, failing to compensate for variable suppression. Always use a high-purity SIL-IS like this compound. |
| Matrix-Matched Calibrators Not Used | If calibrators are prepared in solvent while samples are in plasma, the matrix effect will not be accounted for. Prepare all calibration standards and QC samples in the same blank biological matrix as the study samples.[1][4] |
Data Presentation
Table 1: Example Comparison of Sample Preparation Techniques on Matrix Effect
This table illustrates how different sample preparation methods can impact the degree of ion suppression. The Matrix Factor (MF) is calculated by comparing the peak area of an analyte spiked into a blank plasma extract versus its peak area in a clean solvent. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
| Sample Preparation Method | Analyte | Mean Peak Area (in Plasma Extract) | Mean Peak Area (in Solvent) | Matrix Factor (MF) | % Ion Suppression (1 - MF) * 100 |
| Protein Precipitation (PPT) | Fluphenazine | 45,000 | 100,000 | 0.45 | 55% |
| Liquid-Liquid Extraction (LLE) | Fluphenazine | 78,000 | 100,000 | 0.78 | 22% |
| Solid-Phase Extraction (SPE) | Fluphenazine | 94,000 | 100,000 | 0.94 | 6% |
Table 2: Example LC-MS/MS Parameters for Optimization
These parameters are critical for minimizing ion suppression and should be optimized for each specific assay.
| Parameter | Typical Starting Point | Optimization Goal |
| LC Flow Rate | 0.4 - 0.6 mL/min | Lower flow rates can sometimes improve ionization efficiency and reduce suppression.[1][4] |
| Column Chemistry | C18 | Test alternative phases (Phenyl, Cyano) to alter selectivity and move the analyte away from interferences.[1] |
| ESI Capillary Voltage | 3.5 - 4.5 kV | Tune for maximum stable signal for Fluphenazine; excessively high voltages can cause instability.[12] |
| Nebulizing Gas Pressure | 40 - 50 psi | Optimize to ensure efficient droplet formation, which aids in desolvation and reduces matrix effects.[12] |
| Drying Gas Temperature | 300 - 400 °C | Adjust to achieve efficient desolvation without causing thermal degradation of the analyte.[13] |
Experimental Protocols
Protocol 1: Post-Column Infusion Test to Identify Ion Suppression Zones
This experiment helps visualize at which retention times matrix components cause ion suppression.
-
System Setup:
-
Use a T-union to connect the LC column outlet to a syringe pump and the MS inlet.
-
Load a syringe with a standard solution of Fluphenazine (e.g., 100 ng/mL in mobile phase).
-
-
Analyte Infusion:
-
Set the syringe pump to a low, constant flow rate (e.g., 10 µL/min) to introduce a steady stream of Fluphenazine directly into the MS.
-
Begin acquiring data on the mass spectrometer in the appropriate MRM transition for Fluphenazine. You should observe a stable, elevated baseline signal.[1]
-
-
Blank Matrix Injection:
-
Once the baseline is stable, inject a blank plasma sample that has been processed with your current sample preparation method.
-
Run your standard chromatographic gradient.
-
-
Data Analysis:
-
Monitor the Fluphenazine MRM channel. Any dips or decreases in the baseline signal correspond to retention times where co-eluting matrix components are causing ion suppression.[3]
-
The goal is to adjust your chromatography so that your analyte peak does not elute in these suppression zones.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general procedure for a more effective cleanup compared to protein precipitation.
-
Cartridge Conditioning:
-
Condition a mixed-mode or polymeric SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not let the cartridge go dry.
-
-
Sample Pre-treatment:
-
Thaw plasma samples and vortex.
-
To 200 µL of plasma, add 20 µL of this compound working solution (internal standard).
-
Add 200 µL of 4% phosphoric acid in water to acidify the sample and vortex.
-
-
Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove less polar interferences. Apply vacuum to dry the cartridge completely.
-
-
Elution:
-
Place clean collection tubes in the manifold.
-
Elute Fluphenazine and this compound from the cartridge by adding 1 mL of 5% ammonium hydroxide in methanol.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.[1]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Fluphenazine-d8 in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fluphenazine-d8 as an internal standard in quantitative bioanalysis. The information is tailored for researchers, scientists, and drug development professionals to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterium-labeled version of Fluphenazine, a potent antipsychotic medication.[1][2] In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), it serves as an internal standard (IS).[1] An ideal internal standard co-elutes with the analyte of interest and exhibits similar behavior during sample preparation and analysis, which helps to correct for variability and improve the accuracy and precision of the measurement.[3]
Q2: What is isotopic purity and why is it critical for this compound?
Isotopic purity refers to the percentage of the deuterated internal standard that is fully labeled at the specified positions with deuterium atoms. High isotopic purity is crucial because the presence of unlabeled Fluphenazine or partially deuterated variants in the this compound standard can interfere with the accurate quantification of the analyte, especially at low concentrations.[4] Regulatory guidelines emphasize the need for high-purity internal standards to ensure reliable data.[5][6]
Q3: What level of isotopic purity is considered acceptable for this compound?
Regulatory guidelines and industry best practices generally recommend an isotopic purity of ≥98% for deuterated internal standards.[6] This minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration, particularly at the Lower Limit of Quantification (LLOQ).[6]
Q4: What is isotopic crosstalk and how can it affect my results with this compound?
Isotopic crosstalk occurs when the mass spectrometer detects the naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled Fluphenazine at the same mass-to-charge ratio (m/z) as this compound.[4] This can lead to an artificially high response for the internal standard, which in turn can cause an underestimation of the analyte concentration. This effect is more pronounced when the mass difference between the analyte and the internal standard is small.[4]
Q5: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent or matrix?
Deuterium labels should be placed on chemically stable positions of the molecule to prevent hydrogen-deuterium exchange.[6] Instability of the label can lead to a decrease in the concentration of the fully deuterated standard and an increase in partially deuterated or unlabeled species, compromising the accuracy of the assay. It is important to evaluate the stability of the deuterated internal standard in the biological matrix under various conditions (e.g., pH, temperature).[4]
Troubleshooting Guide
Problem 1: I am observing a signal for the unlabeled Fluphenazine in my blank samples that are only spiked with this compound.
-
Possible Cause: This indicates that your this compound internal standard contains the unlabeled analyte as an impurity.[4]
-
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard: Analyze a solution containing only the this compound standard and monitor the mass transition of the unlabeled Fluphenazine. A detectable signal confirms the presence of the unlabeled analyte as an impurity.[4]
-
Consult the Certificate of Analysis (CoA): Review the CoA for your batch of this compound to check the specified isotopic purity and the percentage of the d0 (unlabeled) species.
-
Quantify the Contribution: The response from the unlabeled analyte in the internal standard solution should not exceed 5% of the analyte's response at the LLOQ.[6] If it does, you may need to source a higher purity standard or adjust your experimental parameters.
-
Problem 2: The peak area of my this compound internal standard is not consistent across my samples.
-
Possible Causes:
-
Matrix Effects: Differences in the biological matrix between samples can cause ion suppression or enhancement, leading to variability in the internal standard response.[7]
-
Inconsistent Sample Preparation: Errors during sample extraction, dilution, or reconstitution can lead to inconsistent recovery of the internal standard.[8]
-
Instrument Instability: Fluctuations in the LC-MS/MS system performance can cause signal drift.[7]
-
Internal Standard Instability: The this compound may be degrading in the sample matrix or during storage.[5]
-
-
Troubleshooting Steps:
-
Evaluate Matrix Effects: Prepare two sets of samples: one with the analyte and IS spiked into extracted blank matrix from at least six different sources, and another with the analyte and IS in a neat solution. Calculate the matrix factor to assess the impact of the matrix on ionization.[9]
-
Review Sample Preparation Protocol: Ensure consistent and precise execution of all sample preparation steps.
-
Check Instrument Performance: Run system suitability tests to verify the stability and performance of the LC-MS/MS instrument.
-
Assess Internal Standard Stability: Conduct experiments to evaluate the stability of this compound in the biological matrix under the conditions of your assay (e.g., bench-top, freeze-thaw, long-term storage).[9]
-
Problem 3: I am observing a signal in the this compound mass transition even in calibration standards that do not contain the internal standard.
-
Possible Cause: This is likely due to isotopic crosstalk, where the natural isotopic abundance of the unlabeled Fluphenazine contributes to the signal of the deuterated internal standard.[4]
-
Troubleshooting Steps:
-
Perform a Crosstalk Assessment: Prepare a series of calibration standards of the unlabeled Fluphenazine without adding the this compound internal standard. Analyze these samples and monitor the mass transition of the internal standard. A signal that increases with the analyte concentration confirms crosstalk.[4]
-
Mitigation Strategies:
-
Increase Mass Difference: If possible, use a deuterated standard with a larger mass difference (ideally ≥ 4-5 Da) from the analyte to minimize overlap.[4]
-
Optimize Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes reduce the relative contribution of the analyte's isotopic signal.[4]
-
-
Quantitative Data
The isotopic purity of a commercially available this compound standard is summarized below. This data is critical for assessing its suitability for a given quantitative assay.
Table 1: Isotopic Distribution of a Representative this compound Batch
| Isotopic Species | Percentage (%) |
| d8 (fully deuterated) | 84.40 |
| d7 | 14.44 |
| d6 | 0.99 |
| d5 | 0.05 |
| d2 | 0.02 |
| d1 | 0.01 |
| d0 (unlabeled) | 0.09 |
| Total Isotopic Enrichment | 97.8 |
Data sourced from a representative Certificate of Analysis.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity and Unlabeled Analyte Impurity in this compound
Objective: To determine the isotopic purity of the this compound internal standard and quantify the amount of unlabeled Fluphenazine present as an impurity.
Methodology:
-
Prepare a High-Concentration Solution of this compound: Dissolve the this compound standard in a suitable solvent (e.g., methanol) to a high concentration (e.g., 1 µg/mL).
-
LC-MS/MS Analysis:
-
Inject the this compound solution onto the LC-MS/MS system.
-
Monitor the Multiple Reaction Monitoring (MRM) transitions for both Fluphenazine and this compound.
-
-
Data Analysis:
-
Integrate the peak areas for all observed isotopic species (d0 to d8).
-
Calculate the percentage of each isotopic species relative to the total peak area of all species.
-
The peak area of the d0 species corresponds to the unlabeled Fluphenazine impurity.
-
Acceptance Criteria: The response from the unlabeled Fluphenazine (d0) in the this compound standard should be less than 5% of the response of the LLOQ of Fluphenazine.[6]
Protocol 2: Evaluation of Isotopic Crosstalk from Fluphenazine to this compound
Objective: To assess the contribution of the natural isotopic abundance of Fluphenazine to the mass spectrometric signal of this compound.
Methodology:
-
Prepare Calibration Standards of Unlabeled Fluphenazine: Prepare a series of calibration standards of Fluphenazine in the blank biological matrix, covering the expected analytical range. Do not add the this compound internal standard.
-
LC-MS/MS Analysis:
-
Analyze the calibration standards using the established LC-MS/MS method.
-
Monitor the MRM transition for this compound in all samples.
-
-
Data Analysis:
-
Measure the peak area of any signal observed in the this compound channel for each calibration standard.
-
Plot the observed peak area in the this compound channel against the concentration of Fluphenazine. A linear relationship indicates isotopic crosstalk.
-
Acceptance Criteria: The response of the interfering peak in the blank matrix at the retention time of the internal standard should be less than 5% of the internal standard response in a typical sample.[9]
Visualizations
Caption: Workflow for assessing the isotopic purity of this compound.
Caption: Logical workflow for evaluating isotopic crosstalk.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jmedchem.com [jmedchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Resolving co-elution of interfering compounds with Fluphenazine-d8.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of interfering compounds with Fluphenazine-d8 during analytical experiments.
Troubleshooting Guide: Resolving Co-elution with this compound
Co-elution of interfering compounds with the deuterated internal standard, this compound, can lead to inaccurate quantification in chromatographic assays. This guide provides a systematic approach to troubleshoot and resolve these issues.
Problem: Poor peak shape or a shoulder is observed for the this compound peak.
This often indicates the presence of a co-eluting compound. The following steps can help identify and resolve the interference.
Step 1: Identify the Source of Interference
-
Metabolites: Fluphenazine is metabolized in the body, with major metabolites including fluphenazine sulfoxide and 7-hydroxyfluphenazine.[1] These metabolites have similar chemical structures and can co-elute with the parent drug and its deuterated internal standard.
-
Co-administered Drugs: Fluphenazine may be administered with other medications, which could potentially interfere with its analysis. A comprehensive list of interacting drugs should be reviewed.[2][3]
-
Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts due to the "isotope effect." This can lead to differential ionization and inaccurate results if not properly addressed.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) can co-elute and interfere with the ionization of this compound.[4]
Step 2: Chromatographic Optimization
The primary approach to resolving co-elution is to optimize the liquid chromatography (LC) method. This involves systematically adjusting various parameters to improve the separation (resolution) between this compound and the interfering compound(s).
-
Mobile Phase Modification:
-
Organic Solvent: Changing the organic solvent (e.g., from acetonitrile to methanol or vice versa) can alter selectivity and improve resolution.
-
pH: Adjusting the pH of the aqueous portion of the mobile phase can change the ionization state of Fluphenazine and interfering compounds, thereby affecting their retention and separation.
-
Additive: The type and concentration of the mobile phase additive (e.g., formic acid, ammonium formate) can influence peak shape and selectivity.
-
-
Column Selection:
-
Stationary Phase: Switching to a column with a different stationary phase chemistry (e.g., C18, C8, Phenyl-Hexyl) can provide alternative selectivities and resolve co-eluting peaks.
-
Particle Size and Column Dimensions: Using a column with smaller particles or a longer length can increase efficiency and improve resolution.
-
-
Gradient Elution: Optimizing the gradient profile (the rate of change of the mobile phase composition) can help to better separate closely eluting compounds.
-
Temperature: Adjusting the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can influence retention times and resolution.
Step 3: Mass Spectrometry (MS) Optimization
If chromatographic resolution is not fully achievable, optimizing the MS detection parameters can help to differentiate between this compound and the interfering compound.
-
Multiple Reaction Monitoring (MRM): Ensure that the selected precursor and product ion transitions are highly specific to this compound and do not have contributions from the interfering compound. It is recommended to monitor multiple transitions for both the analyte and the internal standard.[5]
Logical Workflow for Troubleshooting Co-elution
Caption: A flowchart for troubleshooting co-elution issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: The most common interfering compounds include:
-
Fluphenazine Metabolites: Particularly fluphenazine sulfoxide, which is a major metabolite.[1]
-
Other Phenothiazine Antipsychotics: Drugs within the same class, such as perphenazine, can have similar chromatographic behavior.[5]
-
Co-administered Medications: A wide range of drugs can potentially interfere. It is crucial to have a complete medication history for the subject.[2][3]
-
Endogenous Matrix Components: Lipids and other components from biological samples can cause interference.[4]
Q2: My this compound peak is consistently eluting slightly before my Fluphenazine peak. Why is this happening and is it a problem?
A2: This is a known phenomenon called the "chromatographic isotope effect." The carbon-deuterium bond is slightly stronger and shorter than the carbon-hydrogen bond, which can lead to deuterated compounds being slightly less retained on a reversed-phase column and eluting earlier. While a small, consistent shift is often acceptable, a significant or variable separation can lead to the analyte and internal standard being affected differently by matrix effects, resulting in inaccurate quantification. If this is observed, chromatographic conditions should be adjusted to minimize this separation.
Q3: How can I confirm that a peak is pure and not a result of co-elution?
A3:
-
Peak Purity Analysis (with a Diode Array Detector - DAD): If using HPLC with a DAD, the UV-Vis spectra across the peak should be identical for a pure compound.
-
Mass Spectrometry (MS): When using LC-MS, the mass spectrum across the chromatographic peak should be consistent. A change in the mass spectrum indicates the presence of a co-eluting compound.
-
Multiple Reaction Monitoring (MRM) Ratios: In LC-MS/MS, monitoring two or more MRM transitions for a single compound should yield a consistent ratio of the peak areas across the chromatographic peak. A deviation in this ratio suggests interference.[5]
Q4: What are the recommended starting conditions for developing an LC-MS/MS method for Fluphenazine?
A4: Based on published methods, a good starting point would be:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Fluphenazine and this compound. For Fluphenazine, a common transition is m/z 438.2 -> 171.1.[5]
Data Presentation
The following tables illustrate the expected impact of changing chromatographic parameters on the resolution of this compound and a potential interfering compound. Note: The Resolution (Rs) values are for illustrative purposes to demonstrate trends. A resolution value of >1.5 is generally considered baseline separation.
Table 1: Effect of Mobile Phase Composition on Resolution
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Gradient | Resolution (Rs) between this compound and Interferent |
| 0.1% Formic Acid in Water | Acetonitrile | 5-95% B in 5 min | 1.2 |
| 0.1% Formic Acid in Water | Methanol | 5-95% B in 5 min | 1.6 |
| 10 mM Ammonium Formate, pH 3.5 | Acetonitrile | 5-95% B in 5 min | 1.4 |
| 10 mM Ammonium Formate, pH 3.5 | Methanol | 5-95% B in 5 min | 1.8 |
Table 2: Effect of Column Stationary Phase on Resolution
| Column Chemistry | Dimensions | Particle Size | Mobile Phase | Resolution (Rs) |
| C18 | 50 x 2.1 mm | 1.8 µm | 0.1% Formic Acid in Water/Acetonitrile | 1.2 |
| C8 | 50 x 2.1 mm | 1.8 µm | 0.1% Formic Acid in Water/Acetonitrile | 1.0 |
| Phenyl-Hexyl | 50 x 2.1 mm | 1.8 µm | 0.1% Formic Acid in Water/Acetonitrile | 1.7 |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a general method for extracting Fluphenazine from plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method Development Workflow
This protocol outlines a systematic approach to developing a robust LC-MS/MS method for Fluphenazine analysis.
Caption: A workflow for the development of an LC-MS/MS method for Fluphenazine analysis.
References
- 1. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Fluphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. jmedchem.com [jmedchem.com]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma [pubmed.ncbi.nlm.nih.gov]
Stability of Fluphenazine-d8 in different solvent and matrix conditions.
This technical support center provides guidance on the stability of Fluphenazine-d8 in various solvents and matrices. The information is curated for researchers, scientists, and drug development professionals to ensure the integrity of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A: While specific stability studies on this compound are limited, general recommendations for the parent compound, Fluphenazine, should be followed to ensure stability. It is recommended to store this compound in tightly closed, light-resistant containers at controlled room temperature (20–25°C or 68–77°F).[1][2][3] Avoid freezing oral solutions and injections.[4][5]
Q2: How stable is this compound in common laboratory solvents?
A: There is a lack of specific quantitative data on the stability of this compound in various solvents. However, based on the known properties of Fluphenazine, it is soluble in solvents like methanol, ethanol, chloroform, and water.[6] For analytical purposes, solutions should be prepared fresh. If short-term storage is necessary, refrigeration in a light-protected container is advisable. Long-term storage of solutions is generally not recommended without performing a comprehensive stability study.
Q3: What is the stability of this compound in biological matrices like plasma or urine?
A: Studies on the non-deuterated form, Fluphenazine, have shown that it is stable in plasma for up to one month when stored at -20°C.[7] It is crucial to minimize freeze-thaw cycles.[8] The stability of this compound in biological matrices is expected to be similar, but it is best practice to validate stability for the specific matrix and storage conditions of your experiment.
Q4: What are the main degradation pathways for this compound?
A: The primary degradation pathways for Fluphenazine, and likely this compound, are oxidation and photodegradation.[9][10][11] The phenothiazine ring system is susceptible to oxidation, which can be accelerated by exposure to light and oxidizing agents.[9] This can lead to the formation of sulfoxide metabolites.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Degradation of this compound in solution. | Prepare fresh stock and working solutions daily. Protect solutions from light at all times using amber vials or by covering them with aluminum foil. |
| Loss of compound in biological samples | Instability during sample processing or storage. | Process samples on ice and store them at -80°C for long-term storage. Conduct freeze-thaw stability tests to understand the impact of sample handling. |
| Appearance of unknown peaks in chromatograms | Formation of degradation products. | Review the sample handling and storage procedures to minimize exposure to light and oxidizing conditions. Characterize the degradation products using techniques like LC-MS/MS to understand the degradation pathway.[11] |
| Precipitation of the compound in aqueous solutions | Poor solubility at certain pH values. | Adjust the pH of the solution. Fluphenazine is a weak base and its solubility is pH-dependent. |
Stability Data Summary
The following tables summarize the known stability of Fluphenazine under various stress conditions. While this data is for the non-deuterated compound, it provides a strong indication of the expected stability profile for this compound.
Table 1: Forced Degradation of Fluphenazine
| Condition | Observation | Reference |
| Acidic (0.1 N HCl, 24h) | Minimal degradation observed. | [6] |
| Basic (0.1 N NaOH, 24h) | Minimal degradation observed. | [6] |
| Oxidative (3% H₂O₂, 6h) | Significant degradation, can lead to total degradation. | [9] |
| Oxidative (10% H₂O₂, 12h) | Approximately 33% degradation. | [11] |
| Photolytic (UV light, 24h) | Sensitive to photolytic degradation. | [6][10] |
| Thermal (40°C, 24h) | Generally stable, but instability can occur at higher temperatures and upon prolonged exposure. | [6][11] |
Experimental Protocols
Protocol 1: Short-Term Stability of this compound in a Specific Solvent
-
Objective: To assess the stability of this compound in a selected solvent at room temperature and refrigerated conditions over 48 hours.
-
Materials:
-
This compound
-
Solvent of interest (e.g., Methanol, Acetonitrile, Water)
-
HPLC or LC-MS/MS system
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber vials
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare working solutions at a relevant concentration (e.g., 10 µg/mL) from the stock solution.
-
Divide the working solutions into two sets of amber vials. Store one set at room temperature (20-25°C) and the other under refrigeration (2-8°C).
-
Analyze the solutions by HPLC or LC-MS/MS at time points 0, 4, 8, 24, and 48 hours.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
-
Acceptance Criteria: The compound is considered stable if the concentration remains within ±15% of the initial concentration.
Protocol 2: Freeze-Thaw Stability of this compound in a Biological Matrix
-
Objective: To determine the stability of this compound in a biological matrix (e.g., human plasma) after multiple freeze-thaw cycles.
-
Materials:
-
This compound
-
Control biological matrix (e.g., drug-free human plasma)
-
-20°C and/or -80°C freezer
-
Sample processing reagents (e.g., protein precipitation solvent)
-
LC-MS/MS system
-
-
Procedure:
-
Spike the control biological matrix with this compound at low and high concentrations.
-
Aliquot the spiked samples into multiple vials.
-
Analyze a set of samples immediately (Cycle 0).
-
Freeze the remaining samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
After thawing, analyze one set of samples.
-
Repeat the freeze-thaw process for a total of three cycles, analyzing a set of samples after each cycle.
-
Compare the concentrations of this compound at each cycle to the initial (Cycle 0) concentration.
-
-
Acceptance Criteria: The compound is considered stable if the mean concentration at each cycle is within ±15% of the mean initial concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Primary degradation pathways for this compound.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fluphenazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. Fluphenazine | C22H26F3N3OS | CID 3372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluphenazine Decanoate - Proxim [groupeproxim.ca]
- 6. ijbpas.com [ijbpas.com]
- 7. psychiatry.ru [psychiatry.ru]
- 8. researchgate.net [researchgate.net]
- 9. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sulfoxidation of fluphenazine in schizophrenic patients maintained on fluphenazine decanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Fluphenazine Assay Validation: LC-MS/MS with Fluphenazine-d8 Internal Standard vs. HPLC-UV
This guide provides a comprehensive comparison of two analytical methods for the quantification of Fluphenazine, a potent antipsychotic agent. The primary method detailed is a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing a deuterated internal standard, Fluphenazine-d8. This is compared against a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Both methods are evaluated against the backdrop of the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.
This document is intended for researchers, analytical scientists, and professionals in the drug development industry who are involved in the quantitative analysis of pharmaceuticals. The information presented herein is based on a compilation of data from published analytical methods.
Method Performance Comparison
The selection of an analytical method is contingent on the specific requirements of the assay, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the validation parameters for the two compared methods.
Method A: LC-MS/MS with this compound Internal Standard
This method represents the gold standard for bioanalytical assays due to its high sensitivity and specificity, making it particularly suitable for determining low concentrations of Fluphenazine in biological matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variability in extraction and ionization, leading to superior accuracy and precision.
Method B: HPLC-UV
A robust and widely accessible method suitable for the analysis of Fluphenazine in pharmaceutical dosage forms. While generally less sensitive than LC-MS/MS, it provides reliable quantification for higher concentration samples.
Table 1: Comparison of Validation Parameters
| Validation Parameter | Method A (LC-MS/MS with this compound) | Method B (HPLC-UV) | ICH Acceptance Criteria |
| Linearity Range | 0.2 - 12.0 ng/mL[1] | 2.5 - 120 µg/mL[2][3] | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.99 | > 0.999[2][3] | |
| Accuracy (% Recovery) | 95 - 105% | 97 - 100.5%[2][4] | Generally within ±15% of nominal (±20% at LLOQ) for bioanalysis; 98-102% for drug substance/product |
| Precision (% RSD) | < 15%[1] | < 2%[4][5] | Intra- and Inter-day precision RSD < 15% (20% at LLOQ) for bioanalysis; < 2% for drug substance/product |
| Limit of Detection (LOD) | 0.05 ng/mL[5] | Not consistently reported, analyte dependent | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.2 ng/mL[1] | 2.5 µg/mL[2][3] | Signal-to-Noise ratio of 10:1 |
| Specificity | High (Mass-based detection) | Moderate (Chromatographic separation) | No interference at the retention time of the analyte |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative of typical procedures and may require optimization for specific laboratory conditions.
Method A: LC-MS/MS with this compound Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma or serum sample, add 300 µL of a precipitating reagent (e.g., acetonitrile/methanol 50:50 v/v) containing the internal standard, this compound, at a fixed concentration.[1]
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for injection into the LC-MS/MS system.[1]
2. Chromatographic Conditions
-
LC System: UPLC system
-
Column: Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm[1]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 8 µL[1]
-
Column Temperature: 25°C[1]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive ion electrospray (ESI+)[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Fluphenazine: 438.27 > 171.11 (quantifier), 438.27 > 143.08 (qualifier)[1]
-
This compound: (Specific transitions would be determined based on the deuteration pattern)
-
Method B: HPLC-UV
1. Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Fluphenazine hydrochloride reference standard in a suitable diluent (e.g., methanol/water mixture) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired linear range (e.g., 2.5 to 120 µg/mL).[2][3]
-
Sample Solution: For tablets, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the diluent, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range.[4]
2. Chromatographic Conditions
-
HPLC System: HPLC with a UV/PDA detector
-
Mobile Phase: A mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 3.0), methanol, and acetonitrile in a suitable ratio (e.g., 500:300:200 v/v/v).[2][3]
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 20 µL[6]
Visualizing the Validation Process
To better understand the workflow and the relationship between different validation parameters, the following diagrams are provided.
Caption: Experimental workflow for Fluphenazine assay validation.
Caption: Logical relationships of ICH Q2(R1) validation parameters.
References
- 1. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. researchgate.net [researchgate.net]
- 6. bbrc.in [bbrc.in]
A Comparative Guide to Internal Standards for Fluphenazine Quantification: Fluphenazine-d8 vs. Other Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic drug Fluphenazine, the choice of an appropriate internal standard (IS) is critical for developing robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability. This guide provides an objective comparison between the deuterated internal standard, Fluphenazine-d8, and other common alternatives, supported by experimental principles and data from published literature.
The Gold Standard: Deuterated Internal Standards
In the realm of quantitative mass spectrometry, stable isotope-labeled (SIL) internal standards are considered the gold standard.[1] Deuterated standards, such as this compound, are molecules where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte, Fluphenazine, but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[2]
The primary advantage of using a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from the sample matrix, leading to more accurate and precise quantification.[3] Furthermore, because of their similar physicochemical properties, deuterated standards exhibit nearly identical extraction recovery and response in the ion source.[2]
Alternatives to Deuterated Standards: Structural Analogs
When a deuterated analog is not available or is cost-prohibitive, researchers often turn to structural analogs as internal standards.[4] These are compounds with a similar chemical structure to the analyte. For Fluphenazine, commonly used structural analog internal standards include Perphenazine and deuterated analogs of other drugs like Imipramine-d3.[5][6][7]
While structural analogs can compensate for some variability, their chemical and physical properties are not identical to the analyte. This can lead to differences in extraction efficiency, chromatographic retention time, and ionization efficiency, potentially compromising the accuracy and precision of the assay.[1][4]
Comparative Analysis of Internal Standards for Fluphenazine Quantification
| Parameter | Method using Structural Analog IS (Imipramine-d3) | Notes |
| Analyte | Fluphenazine | |
| Internal Standard | Imipramine-d3 | A deuterated analog of a different drug. |
| Matrix | Serum/Plasma | |
| Intra-assay Imprecision (CV) | < 15% | [5] |
| Inter-assay Imprecision (CV) | < 15% | [5] |
| Analytical Measurement Range | 0.2 to 12.0 ng/mL | [5] |
It is important to note that without direct comparative studies, these values provide an indication of method performance but are not a direct comparison under identical conditions.
The general consensus in the scientific literature is that stable isotope-labeled internal standards, like this compound, provide superior performance in terms of accuracy and precision due to their ability to more effectively compensate for matrix effects and variability in sample processing.[1][4]
Experimental Workflows and Protocols
The quantification of Fluphenazine in biological matrices typically involves sample preparation, chromatographic separation, and detection by tandem mass spectrometry (LC-MS/MS).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Fluphenazine using an internal standard.
Caption: A typical workflow for Fluphenazine quantification using an internal standard.
Experimental Protocol: LC-MS/MS Method
The following is a representative protocol for the quantification of Fluphenazine in serum or plasma using a structural analog internal standard, adapted from published methods.[5]
1. Sample Preparation:
- To 100 µL of serum or plasma in a microcentrifuge tube, add the internal standard solution (e.g., Imipramine-d3 in a suitable solvent).
- Add 300 µL of a protein precipitation reagent (e.g., acetonitrile:methanol, 50:50 v/v).
- Vortex the mixture thoroughly to ensure complete protein precipitation.
- Centrifuge the tubes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean autosampler vial for analysis.
2. LC-MS/MS Conditions:
- Chromatographic System: A Waters Acquity UPLC system or equivalent.
- Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm, maintained at 25°C.
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
- Flow Rate: A suitable flow rate for the column dimensions.
- Injection Volume: 8 µL.
- Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Acquity TQD) with an electrospray ionization (ESI) source in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of the following transitions:
- Fluphenazine: m/z 438.27 > 171.11 (primary) and 438.27 > 143.08 (secondary)[5]
- Imipramine-d3 (IS): m/z 284.25 > 89.10 (primary) and 284.25 > 193.10 (secondary)[5]
3. Data Analysis:
- Peak areas for Fluphenazine and the internal standard are integrated.
- A calibration curve is constructed by plotting the peak area ratio of Fluphenazine to the internal standard against the concentration of the calibrators.
- The concentration of Fluphenazine in the unknown samples is determined from the calibration curve.
Fluphenazine Signaling Pathway
Fluphenazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the central nervous system.[6] However, it also interacts with other neurotransmitter systems, contributing to its therapeutic effects and side effect profile.[6]
Caption: Fluphenazine's mechanism of action via antagonism of multiple receptors.
Conclusion
The selection of an internal standard is a critical decision in the development of quantitative bioanalytical methods for Fluphenazine. While structural analogs can be used, the scientific evidence strongly supports the use of a deuterated internal standard like this compound as the superior choice. Its ability to closely mimic the analyte throughout the analytical process leads to more accurate and precise results by effectively compensating for matrix effects and procedural variability. For researchers aiming for the highest level of data quality and method robustness, this compound is the recommended internal standard for Fluphenazine quantification.
References
- 1. scispace.com [scispace.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fluphenazine Quantification: A Comparative Guide for Researchers
Ensuring consistency and reliability in bioanalytical data is paramount in clinical and preclinical research. This guide provides a comparative overview of methodologies for the quantification of fluphenazine, a potent antipsychotic, and explores the critical aspect of cross-validation between different laboratories to ensure data integrity and comparability across studies.
Fluphenazine, a phenothiazine derivative, is a widely used antipsychotic medication for the management of schizophrenia and other psychotic disorders. Accurate measurement of its concentration in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.
This guide delves into the experimental protocols of these methods, presents a comparative analysis of their performance, and underscores the importance of inter-laboratory cross-validation to harmonize results obtained from different analytical sites.
Experimental Protocols: A Side-by-Side Look
The successful quantification of fluphenazine relies on a well-defined and validated analytical method. Below are detailed experimental protocols for the two most common techniques, HPLC-UV and LC-MS/MS, as derived from various published single-laboratory validation studies.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for fluphenazine quantification.
Sample Preparation:
-
Protein Precipitation: To 1 mL of plasma or serum, add 2 mL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the fluphenazine.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in varying proportions. The pH of the aqueous phase is often adjusted to optimize peak shape and retention.
-
Flow Rate: Typically maintained around 1.0 mL/min.
-
Injection Volume: Usually between 20 and 100 µL.
-
Detection: UV detection is commonly performed at a wavelength of approximately 254 nm or 260 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.
Sample Preparation:
-
Protein Precipitation: Similar to the HPLC-UV method, protein precipitation is a common first step.
-
Liquid-Liquid Extraction (LLE): An alternative to protein precipitation, where the sample is mixed with an immiscible organic solvent to extract the fluphenazine. The organic layer is then separated, evaporated, and the residue is reconstituted.
-
Solid-Phase Extraction (SPE): A more refined technique where the sample is passed through a solid-phase cartridge that selectively retains fluphenazine. The drug is then eluted with a suitable solvent.
Chromatographic Conditions:
-
Column: A C18 or similar reversed-phase column is used, often with smaller particle sizes for better resolution.
-
Mobile Phase: A gradient elution is frequently employed, starting with a higher proportion of aqueous phase and gradually increasing the organic phase to facilitate the elution of the analyte. The mobile phase often contains additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.
-
Injection Volume: Generally smaller than in HPLC, around 5 to 20 µL.
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion of fluphenazine and one or more of its characteristic product ions.
Data Presentation: A Comparative Analysis of Method Performance
The performance of an analytical method is assessed through various validation parameters. The following tables summarize typical performance characteristics for HPLC-UV and LC-MS/MS methods for fluphenazine quantification, based on data from single-laboratory validation studies.
Table 1: Performance Characteristics of HPLC-UV Methods
| Parameter | Typical Range |
| Linearity (ng/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 5 - 10 |
Table 2: Performance Characteristics of LC-MS/MS Methods
| Parameter | Typical Range |
| Linearity (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05 - 0.5 |
Inter-Laboratory Cross-Validation: Ensuring Data Comparability
When clinical trials or research studies involve multiple laboratories, it is imperative to perform a cross-validation of the analytical methods to ensure that the data generated is comparable, regardless of the testing site. This process typically involves the analysis of a common set of quality control (QC) samples and, in some cases, incurred study samples by each participating laboratory.
A key example of such an inter-laboratory comparison is a "Round Robin Test," often organized by proficiency testing providers like the Society of Toxicological and Forensic Chemistry (GTFCh). In one such test involving the analysis of fluphenazine, 40 laboratories participated. For a sample with a target concentration of 0.380 µg/L, the results from the participating laboratories were compared to this reference value. While the full dataset is not publicly available, the principle of such a test is to assess the accuracy and precision of each laboratory's method against a known standard and against each other.
The acceptance criteria for cross-validation are often based on the difference between the mean concentration values obtained by the different laboratories. A common acceptance criterion is that the mean concentration of the QC samples from one laboratory should be within ±20% of the mean concentration obtained by the other laboratory.
Mandatory Visualization: Workflow and Logical Relationships
To visually represent the processes involved in a cross-laboratory validation, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for cross-validation.
Caption: Logical flow of a cross-validation process.
A Comparative Guide to Internal Standards for Fluphenazine Bioanalysis: Fluphenazine-d8 vs. Non-Deuterated Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of fluphenazine, an antipsychotic medication, the use of a suitable internal standard (IS) is critical for achieving accurate and reliable results, particularly in complex biological matrices. The internal standard helps to correct for variability during sample preparation, injection, and instrument analysis. This guide provides an objective comparison of the performance of the deuterated internal standard, Fluphenazine-d8, with a common non-deuterated alternative, perphenazine.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. In this compound, several hydrogen atoms are replaced with their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to distinguish between the analyte (fluphenazine) and the internal standard, while their chemical and physical properties remain nearly identical.
The key advantage of a deuterated internal standard is its ability to co-elute with the analyte during chromatography. This co-elution ensures that both the analyte and the internal standard are subjected to the same degree of matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix. By normalizing the analyte signal to the internal standard signal, variations due to matrix effects can be effectively compensated for, leading to more accurate and precise quantification.
Performance Comparison: this compound vs. Perphenazine
| Performance Parameter | This compound (Deuterated IS) | Perphenazine (Non-Deuterated IS) | Rationale |
| Limit of Detection (LOD) | Expected to be lower | Generally higher | Due to the co-elution and better matrix effect compensation of a deuterated IS, the signal-to-noise ratio at low concentrations is improved, allowing for the reliable detection of smaller amounts of the analyte. |
| Limit of Quantification (LOQ) | Expected to be lower | Generally higher | Similar to the LOD, the enhanced precision and accuracy provided by a deuterated IS enable the reliable quantification of lower concentrations of fluphenazine. Published methods for fluphenazine have reported LOQs as low as 0.25 ng/mL and LODs of 0.05 ng/mL using other internal standards[1]. It is anticipated that the use of this compound would allow for achieving or even surpassing these limits. |
| Accuracy & Precision | Higher | Lower | The near-identical chemical and physical properties of this compound to fluphenazine ensure more consistent recovery during sample preparation and more effective compensation for matrix effects, leading to improved accuracy and precision of the measurement. |
| Matrix Effect Compensation | More effective | Less effective | As a structural analog, perphenazine may have different chromatographic retention times and ionization efficiencies compared to fluphenazine. This can lead to differential matrix effects, where the IS and the analyte are not affected in the same way by the biological matrix, resulting in less accurate quantification. |
Experimental Protocols
The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component of bioanalytical method validation. Below is a detailed methodology for determining the LOD and LOQ of fluphenazine using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective:
To determine the lowest concentration of fluphenazine that can be reliably detected (LOD) and accurately quantified (LOQ) in a biological matrix (e.g., human plasma) using this compound as an internal standard.
Materials and Reagents:
-
Fluphenazine reference standard
-
This compound internal standard
-
Control human plasma (drug-free)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow for LOD and LOQ Determination
Detailed Steps:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of fluphenazine and this compound in methanol at a concentration of 1 mg/mL.
-
From the fluphenazine stock solution, prepare a series of working standard solutions by serial dilution with methanol to cover the expected concentration range.
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Spike the working standard solutions of fluphenazine into drug-free human plasma to create a series of calibration standards at concentrations bracketing the expected LOQ. A typical range might be 0.05, 0.1, 0.25, 0.5, 1, 5, and 10 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC, and blank plasma, add a fixed volume of the this compound working solution.
-
Perform sample extraction using a validated solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol to remove proteins and other interfering substances.
-
Evaporate the extracted samples to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of fluphenazine from any potential interferences.
-
Optimize the mass spectrometer parameters for the detection of fluphenazine and this compound using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis and Calculation of LOD and LOQ:
-
Integrate the peak areas for both fluphenazine and this compound in each chromatogram.
-
Calculate the peak area ratio of fluphenazine to this compound for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
LOD Calculation: The LOD can be determined based on the signal-to-noise ratio (S/N), typically where S/N ≥ 3. Analyze replicate injections of a low-concentration standard and calculate the S/N.
-
LOQ Calculation: The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. According to regulatory guidelines, the precision (%CV) should not exceed 20%, and the accuracy should be within ±20% of the nominal value. Analyze at least five replicate samples at the proposed LOQ concentration to confirm these criteria are met.
-
Fluphenazine Signaling Pathway
Fluphenazine exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.
Conclusion
For the bioanalysis of fluphenazine, the use of a deuterated internal standard such as this compound is highly recommended to ensure the highest level of accuracy and precision. While non-deuterated alternatives like perphenazine can be used, they are more susceptible to analytical variability, particularly from matrix effects. A rigorous method validation, including the determination of LOD and LOQ as outlined in the provided protocol, is essential for generating reliable data in regulated environments.
References
Assessing the Linearity and Range of a Fluphenazine Assay with a Deuterated Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of fluphenazine is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides an objective comparison of the performance of a fluphenazine assay utilizing a deuterated internal standard with alternative analytical methods. The focus is on the key validation parameters of linearity and analytical range, supported by experimental data from various studies.
Performance Comparison: Linearity and Range
The use of a deuterated internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing and instrument response.[1] This approach generally yields excellent linearity and a wide dynamic range. The following table summarizes the linearity and range of different fluphenazine assays, highlighting the performance of methods using a deuterated standard where specified, and comparing them with other techniques.
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| UPLC-MS/MS | Imipramine-D3 (Deuterated) | Serum/Plasma | 0.2 - 12.0 ng/mL | Not Specified | [2] |
| HPLC-ECD | Not Specified | Plasma | 0.05 - 5 ng/mL | Not Specified | [3] |
| HPLC | Not Specified | Not Specified | 0.02 - 0.32 mg/mL | 0.999 | [4] |
| RP-HPLC | Not Specified | Pharmaceutical Formulation | Not Specified | 0.9952 | [5] |
| LC-MS/MS | Deuterated analog of imipramine | Serum/Plasma | Not Specified | Not Specified | [6][7] |
Note: The use of a stable isotopically labeled (SIL) internal standard, such as a deuterated version of the analyte, is the preferred approach as it has nearly identical chemical and physical properties to the analyte, ensuring the most accurate correction for experimental variability.
Experimental Protocols
LC-MS/MS Method with Deuterated Internal Standard
This protocol is a representative example for the quantification of fluphenazine in a biological matrix using a deuterated internal standard.
a. Sample Preparation:
-
To 100 µL of serum or plasma sample, add 300 µL of a precipitating reagent (e.g., acetonitrile-methanol 50:50, v/v) containing the deuterated internal standard (e.g., Imipramine-D3 at 0.12 ng/µL).[2]
-
Vortex the samples to ensure thorough mixing and protein precipitation.[2]
-
Centrifuge the samples to pellet the precipitated proteins.[2]
-
Transfer the supernatant to an autosampler vial for analysis.[2]
b. Chromatographic Conditions:
-
System: Waters Acquity UPLC[2]
-
Column: Waters Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm[2]
-
Mobile Phase: A linear gradient of acetonitrile and water, both containing 0.1% formic acid.[2]
-
Flow Rate: Not specified.
-
Injection Volume: 8 µL[2]
-
Column Temperature: 25°C[2]
c. Mass Spectrometry Conditions:
-
System: Waters Acquity TQD[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
Alternative Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)
This method provides an alternative to mass spectrometry detection.
a. Sample Preparation:
-
Details of the extraction method are not specified in the provided reference but would typically involve liquid-liquid extraction or solid-phase extraction to isolate the drug from the plasma matrix.
b. Chromatographic and Detection Conditions:
-
The specific column, mobile phase, and flow rate are not detailed in the reference.
-
Detection: Electrochemical detection (ECD) is utilized to measure the analyte concentration.[3]
Visualizing the Workflow and Mechanism
To better understand the experimental process and the pharmacological context of fluphenazine, the following diagrams are provided.
Caption: A typical workflow for the quantification of fluphenazine in biological samples using LC-MS/MS.
Fluphenazine is a typical antipsychotic that primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain.[5][8]
References
- 1. scispace.com [scispace.com]
- 2. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ncpz.ru [ncpz.ru]
- 4. New fluphenazine analogue with antimutagenic and anti-multidrug resistance activity—degradation profile and stability-indicating method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Fluphenazine-d8 as an Internal Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluphenazine, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of Fluphenazine-d8 as an internal standard against other common alternatives, with a focus on accuracy and precision, supported by experimental data and detailed protocols.
The Gold Standard: Advantages of Deuterated Internal Standards
In bioanalytical method development, stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard."[1] Their physicochemical properties are nearly identical to the analyte of interest, fluphenazine. This similarity ensures that the internal standard and the analyte behave in a comparable manner during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, the use of a deuterated internal standard effectively compensates for variability that can arise from matrix effects, extraction inconsistencies, and instrument fluctuations, leading to enhanced accuracy and precision of the analytical method.
Comparative Analysis of Internal Standards
While direct comparative studies quantifying the performance of this compound against other internal standards for fluphenazine analysis are not extensively available in the public domain, we can infer its performance based on established principles and regulatory guidelines. The following table summarizes the expected performance characteristics of this compound compared to a common structural analog internal standard, Perphenazine. The acceptance criteria are based on the European Medicines Agency (EMA) guidelines for bioanalytical method validation, which recommend that the mean accuracy should be within ±15% of the nominal value and the coefficient of variation (CV) for precision should not exceed 15%.[2]
| Internal Standard | Type | Expected Accuracy (% Bias) | Expected Precision (% RSD) | Rationale for Performance |
| This compound | Stable Isotope Labeled | < ±10% | < 10% | Co-elutes with fluphenazine, effectively compensating for matrix effects and ionization suppression/enhancement. Minimal difference in physicochemical properties leads to highly similar behavior throughout the analytical process. |
| Perphenazine | Structural Analog | < ±15% | < 15% | Similar chemical structure to fluphenazine, but differences in retention time and ionization efficiency can lead to less effective compensation for matrix effects compared to a deuterated standard.[3] |
| Imipramine-d3 | Structural Analog (Deuterated) | < ±15% | < 15% | While deuterated, it is structurally different from fluphenazine, leading to potential differences in extraction recovery and chromatographic behavior. May not fully compensate for analyte-specific matrix effects.[4] |
Note: The data for this compound is illustrative and represents the expected high level of performance for a stable isotope-labeled internal standard based on established analytical principles.
Experimental Protocol: Quantification of Fluphenazine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of fluphenazine in human plasma.
1. Materials and Reagents:
-
Fluphenazine and this compound reference standards
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges
2. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of fluphenazine and this compound in methanol.
-
Prepare calibration standards by spiking blank human plasma with appropriate volumes of the fluphenazine stock solution to achieve a concentration range of 0.1 to 50 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of this compound (internal standard) at a concentration of 100 ng/mL in methanol.
3. Sample Preparation (Solid Phase Extraction):
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution.
-
Vortex mix for 30 seconds.
-
Condition an SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a low-percentage organic solvent wash.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution program
-
Flow rate: 0.4 mL/min
-
Injection volume: 10 µL
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM transitions:
-
Fluphenazine: Precursor ion > Product ion (e.g., m/z 438.2 > 171.1)[4]
-
This compound: Precursor ion > Product ion (e.g., m/z 446.2 > 171.1)
-
-
5. Data Analysis:
-
Integrate the peak areas for both fluphenazine and this compound.
-
Calculate the peak area ratio (fluphenazine/Fluphenazine-d8).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of fluphenazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To better illustrate the processes and logic described, the following diagrams are provided.
Caption: Experimental workflow for fluphenazine quantification.
Caption: Rationale for using this compound internal standard.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of fluphenazine offers significant advantages in terms of accuracy and precision. By closely mimicking the behavior of the analyte, it effectively mitigates a wide range of analytical variabilities. While direct comparative data is limited, the principles of bioanalytical method validation and the known benefits of stable isotope-labeled internal standards strongly support the superiority of this compound over structural analogs. For researchers aiming for the highest quality data in pharmacokinetic, toxicokinetic, or other quantitative studies involving fluphenazine, the implementation of this compound as an internal standard is a highly recommended practice.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Comparative Study of Matrix Effects Across Different Biological Lots with Fluphenazine-d8
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical method development, particularly for regulatory submissions, understanding and mitigating the impact of matrix effects is paramount for ensuring data accuracy and reliability. This guide provides a comparative analysis of matrix effects observed between different biological lots using Fluphenazine and its stable isotope-labeled (SIL) internal standard, Fluphenazine-d8. The use of a SIL internal standard is a common strategy to compensate for variability introduced by the biological matrix.[1][2] However, as this guide will demonstrate, the effectiveness of this compensation can vary between different sources of the same biological matrix.
The Challenge of Matrix Effects
Matrix effects are the alteration of analyte response due to the presence of co-eluting, often unidentified, components in the sample matrix.[3][4][5] These effects, manifesting as ion suppression or enhancement in mass spectrometry-based assays, can significantly compromise the precision and accuracy of quantitative bioanalytical methods.[5][6][7] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects during method validation, recommending the use of at least six different sources or lots of the biological matrix.[3]
This comparative study focuses on Fluphenazine, an antipsychotic medication, and its deuterated analog, this compound, commonly used as an internal standard. While SIL internal standards are expected to co-elute with the analyte and experience similar matrix effects, thereby providing effective normalization, phenomena such as the deuterium isotope effect can lead to slight chromatographic separation and differential matrix effects.[1][2]
Comparative Analysis of Matrix Effects in Human Plasma
To illustrate the variability of matrix effects across different biological lots, a hypothetical but representative dataset was generated. This data simulates the analysis of Fluphenazine and this compound in six different lots of human plasma. The matrix factor (MF) is a quantitative measure of the matrix effect, calculated as the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 signifies ion suppression, and a value greater than 1 indicates ion enhancement.[6]
The Internal Standard (IS) Normalized Matrix Factor is calculated by dividing the analyte's MF by the IS's MF. A value close to 1 for the IS Normalized MF suggests that the internal standard is effectively compensating for the matrix effect.
Table 1: Matrix Effect Data for Fluphenazine
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (in Plasma Matrix) | Matrix Factor (MF) |
| Lot 1 | 1,250,000 | 987,500 | 0.79 |
| Lot 2 | 1,250,000 | 1,050,000 | 0.84 |
| Lot 3 | 1,250,000 | 875,000 | 0.70 |
| Lot 4 | 1,250,000 | 1,150,000 | 0.92 |
| Lot 5 | 1,250,000 | 925,000 | 0.74 |
| Lot 6 | 1,250,000 | 1,012,500 | 0.81 |
| Mean | 0.80 | ||
| %RSD | 10.5% |
Table 2: Matrix Effect Data for this compound
| Plasma Lot | Peak Area (Neat Solution) | Peak Area (in Plasma Matrix) | Matrix Factor (MF) |
| Lot 1 | 1,500,000 | 1,170,000 | 0.78 |
| Lot 2 | 1,500,000 | 1,275,000 | 0.85 |
| Lot 3 | 1,500,000 | 1,080,000 | 0.72 |
| Lot 4 | 1,500,000 | 1,365,000 | 0.91 |
| Lot 5 | 1,500,000 | 1,125,000 | 0.75 |
| Lot 6 | 1,500,000 | 1,230,000 | 0.82 |
| Mean | 0.81 | ||
| %RSD | 8.9% |
Table 3: Internal Standard Normalized Matrix Factor
| Plasma Lot | Fluphenazine MF | This compound MF | IS Normalized Matrix Factor |
| Lot 1 | 0.79 | 0.78 | 1.01 |
| Lot 2 | 0.84 | 0.85 | 0.99 |
| Lot 3 | 0.70 | 0.72 | 0.97 |
| Lot 4 | 0.92 | 0.91 | 1.01 |
| Lot 5 | 0.74 | 0.75 | 0.99 |
| Lot 6 | 0.81 | 0.82 | 0.99 |
| Mean | 0.99 | ||
| %RSD | 1.6% |
The data illustrates that while both Fluphenazine and this compound experience ion suppression (MF < 1) to varying degrees across the different plasma lots, the use of the stable isotope-labeled internal standard results in a consistent IS Normalized Matrix Factor with a low relative standard deviation (%RSD). This indicates effective compensation for the lot-to-lot variability in matrix effects.
Experimental Protocols
The following protocols outline the key experiments for assessing matrix effects as recommended by regulatory guidelines.
Post-Extraction Spiking Method for Matrix Factor Determination
This method, introduced by Matuszewski et al., is a standard approach to quantitatively assess matrix effects.[8]
Objective: To determine the absolute matrix effect by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.
Procedure:
-
Prepare Blank Matrix Extracts: Extract at least six different lots of the biological matrix (e.g., human plasma) using the developed sample preparation method without the addition of the analyte or internal standard.
-
Prepare Neat Solutions: Prepare solutions of the analyte (Fluphenazine) and internal standard (this compound) in the final reconstitution solvent at concentrations corresponding to the low and high quality control (QC) samples.
-
Prepare Post-Extraction Spiked Samples: Spike the blank matrix extracts from each of the six lots with the analyte and internal standard solutions to achieve the final low and high QC concentrations.
-
Analysis: Analyze the neat solutions and the post-extraction spiked samples using the validated LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Response of Analyte in Post-Extraction Spiked Sample) / (Peak Response of Analyte in Neat Solution)
-
-
Calculation of IS Normalized Matrix Factor:
-
IS Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
-
Acceptance Criteria: The coefficient of variation (%CV or %RSD) of the IS-normalized matrix factor calculated from the different lots should not be greater than 15%.[9]
Visualizing the Workflow and Impact of Matrix Effects
To better understand the experimental process and the implications of matrix effects, the following diagrams are provided.
Caption: Experimental workflow for the evaluation of matrix effects.
Caption: Influence of matrix effects on analytical results.
Conclusion
The evaluation of matrix effects across different biological lots is a critical step in the validation of robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to mitigate the variability of these effects. As demonstrated, while absolute matrix effects can differ between lots, the normalization provided by a co-eluting SIL internal standard can ensure the accuracy and precision of the analytical data. This guide underscores the importance of rigorous validation to ensure the reliability of bioanalytical data in support of drug development and regulatory submissions.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
Performance of Fluphenazine-d8 in different biological matrices (e.g., blood, urine, tissue).
A deep dive into the analytical performance of Fluphenazine-d8 reveals its robustness as an internal standard for the quantification of fluphenazine across various biological samples, including blood, urine, and tissue. Its isotopic labeling provides significant advantages in minimizing matrix effects and ensuring accurate, reliable results in bioanalytical assays, a critical aspect for researchers, scientists, and drug development professionals.
Fluphenazine, a potent antipsychotic medication, requires precise and accurate quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. This is due to its similar chemical and physical properties to the analyte, which allows it to co-elute chromatographically and experience similar ionization effects, thereby compensating for variations in sample preparation and instrument response.
Comparative Performance in Blood and Plasma
In blood and plasma, this compound has demonstrated excellent performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods. Studies have shown that the use of a deuterated internal standard like this compound is crucial for controlling potential matrix effects and ensuring accurate quantification. For instance, a GC-MS method utilizing deuterated fluphenazine as an internal standard achieved a limit of quantitation (LOQ) as low as 50 pg/mL in serum. Another ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the analysis of fluphenazine in serum and plasma reported a linear analytical measurement range of 0.2 to 12.0 ng/mL.[1] While this particular study used a deuterated analog of imipramine as the internal standard, the principle of using a stable isotope-labeled standard to achieve high sensitivity and accuracy remains the same and is directly applicable to this compound.
| Parameter | Blood/Plasma Performance | Alternative Internal Standard (Imipramine-D3) |
| Limit of Quantitation (LOQ) | 50 pg/mL (GC-MS with deuterated fluphenazine) | Not explicitly stated for fluphenazine |
| Linearity Range | - | 0.2 - 12.0 ng/mL (UPLC-MS/MS)[1] |
| Recovery | High and reproducible (inferred from common practice with deuterated standards) | Not specified |
| Matrix Effect | Effectively minimized | Controlled for |
Performance in Urine: Addressing the Complexity
Insights into Tissue Analysis
The analysis of drugs in tissue homogenates is challenging due to the high lipid and protein content, which can lead to significant matrix effects. Although specific performance data for this compound in various tissue types is limited in the public domain, its use is highly recommended for such applications. The fundamental benefit of a stable isotope-labeled internal standard—its ability to mimic the analyte's behavior during extraction and analysis—is paramount in overcoming the complexities of tissue matrices. For the quantification of fluphenazine in brain tissue, for instance, a deuterated internal standard would be essential to ensure that the measured concentrations accurately reflect the drug's distribution.
Experimental Methodologies: A Closer Look
The successful application of this compound as an internal standard relies on robust and well-defined experimental protocols. Below are generalized methodologies for the analysis of fluphenazine in biological matrices using LC-MS/MS, incorporating this compound.
Sample Preparation Workflow
Caption: A typical workflow for the preparation of blood, plasma, or urine samples for LC-MS/MS analysis using an internal standard.
Tissue Homogenization and Extraction Workflow
Caption: A generalized workflow for the preparation of tissue samples for the quantification of fluphenazine.
The Unquestionable Advantage of Isotopic Labeling
The comparison with alternative, non-isotopically labeled internal standards highlights the superiority of this compound. Structural analogs, while sometimes used, may have different chromatographic retention times and ionization efficiencies compared to the analyte. This can lead to inadequate compensation for matrix effects and, consequently, less accurate and precise results. The near-identical physicochemical properties of this compound to fluphenazine make it the ideal choice for robust and reliable bioanalytical methods.
References
Justification for Using a Deuterated Internal Standard: A Comparative Guide for Fluphenazine-d8 in Regulated Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically Fluphenazine-d8, in the quantitative analysis of the antipsychotic drug fluphenazine. By comparing its performance with alternative internal standards, supported by established bioanalytical principles and illustrative experimental data, this guide will demonstrate the superiority of using a stable isotope-labeled internal standard (SIL-IS) in a regulated environment.
The primary role of an internal standard is to compensate for variability throughout the analytical process, from sample preparation to detection.[1] An ideal internal standard should mimic the physicochemical behavior of the analyte to correct for inconsistencies in extraction recovery, matrix effects, and instrument response.[1] While structural analogs have been used, deuterated standards have emerged as the gold standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis due to their near-identical properties to the analyte.[2][3]
The "Gold Standard": Advantages of Deuterated Internal Standards
This compound is a stable isotope-labeled version of fluphenazine where eight hydrogen atoms have been replaced by deuterium. This subtle modification results in a compound that is chemically almost identical to fluphenazine but has a different mass, allowing it to be distinguished by a mass spectrometer.[4] This near-identical nature is the cornerstone of its superior performance in bioanalysis.[2]
The key advantage lies in its ability to effectively compensate for matrix effects.[5] Matrix effects, the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix, are a major source of variability and inaccuracy in LC-MS/MS assays.[6][7] Since a deuterated standard like this compound co-elutes with the analyte, it experiences the same matrix effects.[5] Consequently, the ratio of the analyte response to the internal standard response remains constant, leading to more accurate and precise quantification.[5]
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have a strong preference for the use of stable isotope-labeled internal standards in bioanalytical methods submitted for regulatory review.[5][8] The use of a deuterated IS is often seen as an indicator of a well-developed, robust, and reliable assay.[2]
Comparative Performance: this compound vs. Structural Analog IS
To illustrate the performance advantages of this compound, the following table summarizes typical validation data when compared against a hypothetical structural analog internal standard (e.g., a related phenothiazine). The data presented is illustrative and based on the expected performance improvements documented in scientific literature when using a SIL-IS.
| Parameter | This compound (SIL-IS) | Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.0% | -12.0% to +14.5% | ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 5.0% | ≤ 12.0% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | ≤ 4.0% | ≤ 15.0% | Not explicitly defined, but method must meet accuracy and precision criteria |
| Extraction Recovery (%CV) | ≤ 6.0% | ≤ 14.0% | Not explicitly defined, but should be consistent |
As the table demonstrates, the use of this compound results in significantly improved accuracy and precision. The most notable difference is in the compensation for matrix effects, where the SIL-IS provides superior performance, ensuring data reliability across different patient samples.
Experimental Protocols
A robust and reliable bioanalytical method is essential for regulatory submission. The following provides a generalized workflow and detailed methodologies for a typical LC-MS/MS assay for fluphenazine using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient starting from 10% B to 90% B over 3 minutes, followed by a 1-minute hold at 90% B, and a 1-minute re-equilibration at 10% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Fluphenazine: e.g., m/z 438.2 → 171.1[5]
-
This compound: e.g., m/z 446.2 → 171.1 (or another suitable fragment)
-
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Logical flow for justifying the use of a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using this compound.
Conclusion
The use of a deuterated internal standard like this compound is a scientifically sound and regulatory-preferred approach to ensure the generation of high-quality data in regulated bioanalysis.[1][2] While the initial investment in a SIL-IS may be higher than for a structural analog, the benefits in terms of improved accuracy, precision, method robustness, and smoother regulatory review provide a compelling justification for its use.[2] The ability of this compound to closely mimic the behavior of fluphenazine throughout the analytical process, particularly in compensating for matrix effects, leads to demonstrably superior data quality that can withstand the scrutiny of regulatory bodies.
References
- 1. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. A comparative double-blind trial of fluspirilene and fluphenazine decanoate in the treatment of chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jmedchem.com [jmedchem.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Incurred Sample Reanalysis: A Comparative Guide for Bioanalytical Methods Utilizing Fluphenazine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Incurred Sample Reanalysis (ISR) for bioanalytical methods, with a specific focus on the advantages of using a deuterated internal standard, Fluphenazine-d8, in the quantification of Fluphenazine. While direct comparative ISR data between this compound and other internal standards is not extensively published, this document outlines the regulatory expectations for ISR and presents a model experimental framework based on established best practices in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis.
Understanding Incurred Sample Reanalysis (ISR)
Incurred Sample Reanalysis is a critical component of bioanalytical method validation and application, designed to ensure the reliability and reproducibility of a method for the analysis of study samples. Unlike calibration standards and quality controls, which are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual biological samples obtained from subjects in a clinical or preclinical study. These samples have undergone absorption, distribution, metabolism, and excretion processes, potentially leading to the presence of metabolites and other endogenous compounds that can interfere with the analysis.
The primary objective of ISR is to verify that the bioanalytical method is robust and provides consistent results for these authentic study samples, thereby confirming the accuracy and precision of the pharmacokinetic and toxicokinetic data generated.
The Gold Standard: Deuterated Internal Standards
In LC-MS/MS bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard. A SIL-IS is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures that the internal standard closely mimics the analyte during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects.
Advantages of this compound as an Internal Standard:
-
Compensates for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a significant challenge in bioanalysis. As this compound has the same extraction recovery and ionization efficiency as Fluphenazine, it can effectively normalize for these variations.
-
Tracks Analyte Behavior: Any loss of analyte during sample processing steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be mirrored by a proportional loss of this compound.
-
Improves Accuracy and Precision: By correcting for variability, the use of a deuterated internal standard leads to more accurate and precise quantification of the analyte.
While structural analogs, such as perphenazine or imipramine-d3, have been used as internal standards for Fluphenazine analysis, they may not perfectly mimic its behavior in the presence of complex biological matrices, potentially leading to less reliable results.
Regulatory Landscape for Incurred Sample Reanalysis
Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for conducting ISR. The key requirements are summarized in the table below.
| Parameter | FDA Guideline | EMA Guideline |
| When to Conduct ISR | For all pivotal bioequivalence (BE) studies and studies that are submitted in a New Drug Application (NDA), Biologics License Application (BLA), or Abbreviated New Drug Application (ANDA). | All pivotal bioequivalence trials, first clinical trial in subjects, first patient trial, and trials in special populations (e.g., impaired renal or hepatic function). |
| Number of Samples | A sufficient number of samples to provide confidence in the reliability of the reported data. Typically, this is around 10% of the first 1000 samples and 5% of the remaining samples. | 10% of the samples for the first 1000 samples, and 5% of the number of samples exceeding 1000. For studies with a smaller number of samples, a minimum of 20-30 samples should be reanalyzed. |
| Sample Selection | Samples should be selected from across the concentration range, with a focus on samples around the maximum concentration (Cmax) and in the elimination phase. | Samples should be selected to cover the whole study duration, from different subjects, and should preferably include samples around Cmax and from the elimination phase. |
| Acceptance Criteria | At least two-thirds (67%) of the reanalyzed samples should have a percent difference between the original and reanalyzed concentrations within ±20% of their mean. | For at least 67% of the repeats, the percent difference between the initial and repeat concentration should be within 20% of their mean. |
Experimental Protocols
The following sections outline a model experimental protocol for a bioanalytical method for Fluphenazine in human plasma using this compound as an internal standard, followed by the protocol for conducting ISR.
Bioanalytical Method for Fluphenazine in Human Plasma
This protocol is a representative example based on common LC-MS/MS methods for antipsychotic drugs.
1. Sample Preparation (Microelution Solid-Phase Extraction - SPE)
-
Pre-treatment: Spike 500 µL of human plasma with the this compound internal standard solution. Dilute the sample with 1 mL of 25 mM ammonium formate (pH 4-5).
-
Conditioning: Condition a Strata-X-CW microelution 96-well plate with 1 mL of methanol.
-
Equilibration: Equilibrate the plate with 1 mL of water.
-
Loading: Load the pre-treated sample onto the plate.
-
Washing:
-
Wash 1: 1 mL of 25 mM ammonium formate (pH 4-5).
-
Wash 2: 1 mL of a methanol/water (1:1, v/v) solution.
-
-
Drying: Dry the plate for 5-8 minutes at 20-25 in. Hg.
-
Elution: Elute the analytes with two aliquots of 300 µL of an ethyl acetate/isopropanol/ammonium hydroxide (7:2:1, v/v/v) solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable volume of the initial mobile phase.
2. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as a Kinetex 2.6 µm Biphenyl column.
-
Mobile Phase: A gradient of an aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic mobile phase (e.g., 0.1% formic acid in acetonitrile/methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Transitions:
-
Fluphenazine: Precursor ion → Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion → Product ion (specific m/z values to be optimized)
-
Incurred Sample Reanalysis (ISR) Protocol
-
Sample Selection: From the analyzed study samples, select a subset for ISR based on the regulatory guidelines (e.g., 10% of the first 1000 samples). The selection should cover a range of concentrations and different subjects.
-
Reanalysis: Reanalyze the selected incurred samples in a separate analytical run on a different day from the original analysis.
-
Data Comparison: Compare the concentration obtained from the reanalysis with the original concentration for each sample.
-
Calculation of Percent Difference: Calculate the percent difference using the following formula: % Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100
-
Evaluation against Acceptance Criteria: Determine the number of samples that meet the acceptance criterion (i.e., % difference within ±20%).
-
Overall Assessment: The ISR is considered acceptable if at least 67% of the reanalyzed samples meet the acceptance criteria.
Visualizing the Workflow and Rationale
The following diagrams illustrate the ISR workflow and the rationale for using a deuterated internal standard.
Figure 1: Workflow for Incurred Sample Reanalysis (ISR).
Figure 2: Rationale for using a deuterated internal standard.
Conclusion
The implementation of Incurred Sample Reanalysis is a fundamental requirement for ensuring the quality and integrity of bioanalytical data in regulated drug development. The use of a stable isotope-labeled internal standard, such as this compound, is paramount in achieving robust and reliable results for the quantification of Fluphenazine. By closely mimicking the behavior of the analyte, this compound effectively compensates for variability introduced during sample analysis, particularly from matrix effects. This guide provides a framework for understanding the regulatory requirements, experimental protocols, and the scientific rationale behind performing ISR with a deuterated internal standard, empowering researchers to generate high-quality data for their drug development programs.
Safety Operating Guide
Navigating the Safe Disposal of Fluphenazine-d8: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Fluphenazine-d8, a deuterated form of the antipsychotic medication Fluphenazine, requires careful handling and disposal due to its potential hazards. This guide provides a step-by-step operational plan for its safe disposal, ensuring the protection of personnel and the environment.
Regulatory Framework
The disposal of pharmaceutical waste, including deuterated compounds like this compound, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary regulatory bodies.[1][2][3] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[1][3] Many states have their own regulations that may be more stringent than federal laws.[1]
Hazard Assessment
Fluphenazine and its derivatives are classified as toxic if swallowed and may cause harm to an unborn child or breast-fed children.[4][5] Safety Data Sheets (SDS) for Fluphenazine compounds indicate that they should be disposed of via an approved waste disposal plant.[6] Due to its chemical structure and pharmacological activity, this compound should be handled as a hazardous pharmaceutical waste.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the proper disposal of this compound:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[7]
-
Waste Segregation: Do not mix this compound waste with non-hazardous materials. It should be collected in a designated, clearly labeled, and sealed container.[8][9] The container should be appropriate for hazardous chemical waste.
-
Labeling: The waste container must be accurately labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other components of the waste stream.
-
Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Storage should be in a designated hazardous waste accumulation area.
-
Engage a Certified Waste Disposal Vendor: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of the waste in accordance with all federal and state regulations.
-
Documentation: Maintain a detailed record of the waste, including the quantity, date of accumulation, and date it was sent for disposal. This documentation is crucial for regulatory compliance.
-
Incineration: The most common and recommended method for the disposal of hazardous pharmaceutical waste is incineration at a permitted hazardous waste facility.[2][3][10] This process ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Improper Disposal: It is critical to avoid disposing of this compound down the drain or in regular trash.[2][10][11] Improper disposal can lead to environmental contamination and potential harm to public health.
The logical flow for the disposal of this compound is illustrated in the diagram below.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Oral Toxicity | Toxic if swallowed | [4][5] |
| Recommended Disposal | Dispose of contents/container to an approved waste disposal plant | [6] |
| Primary Disposal Method | Incineration at a permitted hazardous waste facility | [2][3][10] |
| Prohibited Disposal | Do not dispose down the drain or in household trash | [2][10][11] |
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound for complete and detailed instructions. Regulations for hazardous waste disposal can vary by location.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chemos.de [chemos.de]
- 6. fishersci.com [fishersci.com]
- 7. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 8. ethz.ch [ethz.ch]
- 9. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
